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  • Product: 5-Chloro-3-nitro-1,6-naphthyridine
  • CAS: 1211534-54-1

Core Science & Biosynthesis

Foundational

5-Chloro-3-nitro-1,6-naphthyridine: Structural Properties and Synthetic Utility in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are essential for designing highly selective therapeutics. Among these, the 1,6-naphthyridine core has emerged as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are essential for designing highly selective therapeutics. Among these, the 1,6-naphthyridine core has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors[1]. 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) represents a highly specialized, bifunctional building block[2]. By strategically positioning a reactive electrophilic center (C5-chloride) and a reducible electron-withdrawing group (C3-nitro) on the diazanaphthalene core, this molecule provides medicinal chemists with orthogonal handles for rapid, divergent synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide dissects the electronic architecture, physicochemical properties, and field-proven synthetic workflows associated with 5-chloro-3-nitro-1,6-naphthyridine, providing a self-validating framework for its application in oncology and nephrology drug development.

Structural and Electronic Architecture

The 1,6-naphthyridine scaffold is an isomer of diazanaphthalene containing two fused pyridine rings with nitrogen atoms at positions 1 and 6[3]. The specific substitution pattern of 5-chloro-3-nitro-1,6-naphthyridine creates a highly polarized and reactive system:

  • The C5-Chloride (Electrophilic Hub): The carbon at position 5 is directly adjacent (alpha) to the N6 nitrogen. This proximity significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C5–Cl bond. Consequently, the C5 position is highly primed for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling[4].

  • The C3-Nitro Group (Electronic Modulator & Latent Handle): The nitro group at C3 exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects. This further depletes electron density from the bicyclic pi-system, amplifying the electrophilicity of the C5-chloride. Furthermore, the nitro group serves as a latent amine; once the C5 position is functionalized, the nitro group can be chemoselectively reduced to an amine, providing a nucleophilic handle for hinge-binding pharmacophores (e.g., ureas or amides)[5].

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for reaction optimization, particularly regarding solvent selection and chromatographic purification.

PropertyValue
Chemical Name 5-Chloro-3-nitro-1,6-naphthyridine
CAS Registry Number 1211534-54-1[2]
Molecular Formula C8H4ClN3O2[2]
Molecular Weight 209.59 g/mol [2]
Core Scaffold 1,6-Naphthyridine[1]
Key Functional Groups C5-Chloride (Cross-coupling/SNAr active), C3-Nitro (Reducible)
Appearance Solid powder (typically light yellow to tan due to nitroaromatic conjugation)

Self-Validating Synthetic Workflows

To harness 5-chloro-3-nitro-1,6-naphthyridine effectively, researchers must employ protocols that prevent unwanted side reactions (such as premature nitro reduction or off-target nucleophilic attack). The following protocols are engineered with built-in causality and quality control (QC) steps.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5

This protocol functionalizes the C5 position with an aryl or heteroaryl group, a common requirement for targeting the hydrophobic pockets of kinases[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a rigorously dried Schlenk flask, combine 5-chloro-3-nitro-1,6-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base, generating the hydroxide/carbonate ions necessary to form the reactive boronate complex during the transmetalation step.

  • Degassing (Critical Step): Sparge the mixture with ultra-pure N2 or Argon for 15 minutes.

    • Causality: Molecular oxygen is a triplet diradical that will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, arresting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of inert gas.

  • Thermal Activation: Heat the reaction to 80 °C for 4 hours.

  • Validation & QC: Monitor via LC-MS. The disappearance of the m/z 209.5 signal and the emergence of the product mass confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Chemoselective Reduction of the C3-Nitro Group

Once the C5 position is functionalized, the C3-nitro group must be reduced to an amine to allow for the installation of hinge-binding motifs[5].

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve the 5-substituted-3-nitro-1,6-naphthyridine (1.0 eq) in a mixture of Ethanol and H2O (3:1 v/v).

  • Reduction Initiation: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).

    • Causality: Béchamp reduction conditions (Fe/NH4Cl) are explicitly chosen over catalytic hydrogenation (H2 with Pd/C). Catalytic hydrogenation carries a high risk of unwanted hydrodehalogenation if any halogens are present on the newly installed C5-aryl ring. Iron provides strict chemoselectivity for the nitro group.

  • Thermal Activation: Heat the suspension to 70 °C for 2 hours with vigorous stirring.

  • Validation & QC: Monitor via TLC (UV active). The product amine will typically exhibit a lower Rf value and may fluoresce differently under 254 nm light compared to the nitro precursor.

  • Workup (Hot Filtration): Filter the hot reaction mixture directly through a pad of Celite, washing with hot ethanol.

    • Causality: Iron oxides generated during the reaction form fine, gelatinous precipitates that cause severe, intractable emulsions during liquid-liquid extraction. Hot filtration removes these particulates efficiently while the product amine remains fully soluble.

Strategic Applications in Oncology and Nephrology

The 1,6-naphthyridine motif is highly multivalent[5]. When 5-chloro-3-nitro-1,6-naphthyridine is processed through the workflows described above, the resulting 3-amino-5-aryl-1,6-naphthyridines serve as advanced precursors for potent kinase inhibitors.

  • CDK5 Inhibition (Nephrology & Neurology): Uncontrolled Cyclin-dependent kinase 5 (CDK5) activity is heavily linked to cystic kidney diseases, diabetic nephropathy, and neurodegenerative disorders. Substituted 1,6-naphthyridines have been patented as highly selective CDK5 inhibitors[6]. The core nitrogens act as vital hydrogen-bond acceptors within the ATP-binding hinge region of CDK5.

  • c-Met Kinase Inhibition (Oncology): By incorporating a cyclic urea or amide pharmacophore at the C3 position (derived from the original nitro group), researchers have successfully developed 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives. These compounds act as potent inhibitors of c-Met kinase, a critical target in preventing cancer metastasis[5].

Derivatization Workflow Diagram

G A 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura at C5) A->B Step 1 C 5-Aryl/Alkyl-3-nitro-1,6-naphthyridine B->C D Chemoselective Nitro Reduction (Fe/NH4Cl, Heat) C->D Step 2 E 5-Aryl/Alkyl-3-amino-1,6-naphthyridine D->E F Pharmacophore Installation (Urea/Amide Synthesis) E->F Step 3 G Target Kinase Inhibitor (e.g., c-Met, CDK5) F->G

Workflow for derivatizing 5-chloro-3-nitro-1,6-naphthyridine into kinase inhibitors.

References

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases (WO 2021/067569 A1) Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

5-Chloro-3-nitro-1,6-naphthyridine: Molecular Weight, Exact Mass, and Its Role in Kinase Inhibitor Discovery

Executive Summary 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and oncology drug development. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and oncology drug development. This technical guide provides an authoritative analysis of its physicochemical properties—specifically detailing the critical distinction between its molecular weight and exact mass—and explores the mechanistic rationale for utilizing the 1,6-naphthyridine scaffold in the design of receptor tyrosine kinase (RTK) inhibitors, particularly those targeting c-Met.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In rigorous drug development and synthetic verification, distinguishing between nominal molecular weight and monoisotopic exact mass is a foundational requirement for1[1].

Table 1: Physicochemical Properties of 5-Chloro-3-nitro-1,6-naphthyridine

PropertyValueCausality / Analytical Significance
Chemical Formula C₈H₄ClN₃O₂Defines the atomic composition and degree of unsaturation.
Molecular Weight 209.59 g/mol Represents the average mass based on natural isotopic abundance. Utilized strictly for stoichiometric calculations during synthesis[2].
Monoisotopic Exact Mass 208.9992 DaCalculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Essential for precise HRMS identification and formula confirmation[3].
Isotopic Signature ~3:1 ratio (M : M+2)The presence of a single chlorine atom yields a distinct isotopic pattern, serving as a self-validating diagnostic feature in mass spectra.

Analytical Causality: When analyzing this compound via Electrospray Ionization (ESI) in positive mode, the expected protonated precursor ion [M+H]+ will appear at m/z 210.0070. The exact mass of 208.9992 Da allows researchers to differentiate 5-chloro-3-nitro-1,6-naphthyridine from isobaric impurities that might share the same nominal mass (209 Da) but possess entirely different elemental compositions[4].

The 1,6-Naphthyridine Scaffold in Targeted Therapeutics

The 1,6-naphthyridine core is recognized as a "privileged scaffold" in pharmacology. Its nitrogen atoms are strategically positioned to act as hydrogen-bond acceptors, allowing for highly specific interactions within the ATP-binding hinge region of various kinases[5].

c-Met Kinase Inhibition: Dysregulation of the c-Met receptor tyrosine kinase (activated by Hepatocyte Growth Factor, HGF) is directly implicated in tumor metastasis, survival, and angiogenesis. Researchers have successfully incorporated cyclic urea pharmacophores into the 1,6-naphthyridine framework to develop 6[6]. By conformationally constraining the 7,8-positions of the naphthyridine ring, these derivatives achieve nanomolar IC₅₀ values against c-Met and effectively suppress downstream TPR-Met phosphorylation[6]. Furthermore, scaffold-hopping strategies utilizing 1,6-naphthyridinones have yielded compounds with excellent pharmacokinetic profiles and high selectivity for7[7].

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Validation

To confirm the exact mass of synthesized or procured 5-chloro-3-nitro-1,6-naphthyridine, a self-validating HRMS protocol must be employed. Causality of Reagents: Formic acid is added to the mobile phase to artificially lower the pH, driving the equilibrium toward the protonated state to maximize ionization efficiency in ESI+ mode.

  • Sample Preparation: Dissolve 1 mg of 5-chloro-3-nitro-1,6-naphthyridine in 1 mL of LC-MS grade acetonitrile to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • Instrument Tuning: Calibrate the Orbitrap or Time-of-Flight (TOF) mass analyzer using a standard calibration mix to ensure mass accuracy is maintained within <2 ppm.

  • Ionization & Acquisition: Inject 5 µL of the sample into the ESI source operating in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data over an m/z range of 100–500.

  • Data Analysis & Validation: Extract the ion chromatogram for m/z 210.0070. Validate the peak by examining the isotopic distribution; a secondary peak at m/z 212.0040 with approximately 33% of the base peak intensity confirms the presence of the ³⁵Cl/³⁷Cl isotopic ratio, validating the chemical formula.

Protocol 2: General Functionalization of the 1,6-Naphthyridine Core

Causality of Reagents: The nitro group at the 3-position is strongly electron-withdrawing, which drastically lowers the electron density of the naphthyridine ring, activating it for nucleophilic aromatic substitution (SₙAr) at the 5-chloro position.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 5-chloro-3-nitro-1,6-naphthyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Addition: Add the desired nucleophile (e.g., an aryl amine for kinase inhibitor synthesis) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Note: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary nucleophile.

  • Heating & Monitoring: Heat the reaction mixture to 80°C. Monitor the consumption of the starting material via LC-MS by tracking the disappearance of the m/z 210.0070 precursor peak.

  • Workup: Quench the reaction with ice water, extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and purify via flash column chromatography.

Mechanistic Visualizations

HRMS_Workflow A Sample Preparation (0.1% FA in ACN/H2O) B Electrospray Ionization (ESI+ Mode) A->B C Orbitrap Mass Analyzer (High Resolution) B->C D Ion Detection (m/z 210.0065 [M+H]+) C->D E Data Processing (Isotope Pattern Matching) D->E

Caption: High-Resolution Mass Spectrometry workflow for 5-chloro-3-nitro-1,6-naphthyridine analysis.

cMet_Inhibition HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Drug 1,6-Naphthyridine Inhibitor Drug->cMet Blocks ATP Binding Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

Caption: Mechanism of c-Met kinase inhibition by 1,6-naphthyridine derivatives blocking downstream pathways.

Conclusion

The precise physicochemical characterization of 5-chloro-3-nitro-1,6-naphthyridine—anchored by its exact mass of 208.9992 Da—is the foundational step in its utilization as a synthetic precursor. Its unique structural geometry allows for the development of highly selective receptor tyrosine kinase inhibitors, making it an indispensable asset in modern targeted oncology therapies.

References

  • ChemicalBook.5-Chloro-3-nitro-1,6-naphthyridine | 1211534-54-1.
  • PubMed (NIH).Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.
  • Organic & Biomolecular Chemistry (RSC Publishing).Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.
  • PubMed (NIH).Synthesis and Biological Evaluation of New MET Inhibitors With 1,6-naphthyridinone Scaffold.
  • Benchchem.Spectroscopic and Synthetic Approaches to Naphthyridine Derivatives: Mass Spectrometry.

Sources

Foundational

Comprehensive NMR Spectroscopic Analysis of 5-Chloro-3-nitro-1,6-naphthyridine: A Technical Guide for Structural Elucidation

Executive Summary & Mechanistic Rationale The compound 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) represents a highly functionalized, electron-deficient bicyclic heteroaromatic system[1]. Naphthyridines are p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) represents a highly functionalized, electron-deficient bicyclic heteroaromatic system[1]. Naphthyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-infective agents. Accurate structural elucidation of this specific building block is critical, as the regiochemistry of the nitro and chloro substituents dictates its subsequent reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The Causality of Electronic Effects

To accurately interpret the Nuclear Magnetic Resonance (NMR) spectra of this compound, one must understand the underlying electronic causality. The parent 1,6-naphthyridine core is inherently electron-deficient due to the inductive and mesomeric withdrawal by the two nitrogen atoms at positions 1 and 6[2]. Baseline proton shifts for the parent compound range from 7.5 to 9.3 ppm[3].

When we introduce a nitro group at C3 and a chlorine atom at C5 , the electronic landscape is drastically altered:

  • Mesomeric Withdrawal (NO2): The strong π -accepting nature of the nitro group severely deshields the adjacent protons (H2 and H4).

  • Inductive Withdrawal (Cl): The electronegative chlorine at C5 exerts a strong σ -withdrawing effect, deshielding the bridgehead carbons and creating an anisotropic "peri-effect" that further impacts the H4 proton.

  • Quadrupolar Broadening: The presence of multiple nitrogen atoms (N1, N6, and the nitro group) can lead to slight quadrupolar relaxation broadening of adjacent carbon signals in the 13 C spectrum.

Experimental Protocol: High-Resolution NMR Acquisition

A robust NMR analysis relies on a self-validating system where 1D data is rigorously cross-examined by 2D correlation experiments. Below is the field-proven methodology for acquiring high-fidelity spectra for 5-chloro-3-nitro-1,6-naphthyridine.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Solvent Selection: Weigh 5–10 mg of the analyte. Dissolve completely in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl 3​ due to the high polarity imparted by the nitro group and the propensity of planar naphthyridines to π -stack, which DMSO disrupts effectively.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulate matter that could degrade magnetic field homogeneity (shimming).

Phase 2: 1D Acquisition Parameters

  • 1 H NMR (400 MHz):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the highly deshielded aromatic protons.

    • Scans (NS): 16–32 scans for a high signal-to-noise ratio (SNR).

  • 13 C NMR (100 MHz):

    • Pulse Sequence: Power-gated proton decoupling (zgpg30) to prevent Nuclear Overhauser Effect (NOE) heating while maintaining decoupled singlets.

    • Relaxation Delay (D1): Critically, set D1 to 3.0 seconds. Quaternary carbons (C3, C5, C4a, C8a) lack attached protons for dipole-dipole relaxation and have exceptionally long T1​ times. Shorter delays will result in missing quaternary peaks.

    • Scans (NS): Minimum 1024 scans.

Phase 3: 2D Self-Validation

  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct 1 J CH​ couplings, separating the 4 protonated carbons from the 4 quaternary carbons.

  • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to map 2 J CH​ and 3 J CH​ couplings, which is the definitive method to prove the regiochemistry of the Cl and NO 2​ groups.

Protocol S1 Sample Prep: 10mg in DMSO-d6 S2 1H NMR (400 MHz) Identify H2, H4, H7, H8 S1->S2 S3 13C NMR (100 MHz) Identify 8 Carbon Resonances S2->S3 S4 2D HSQC Map Direct C-H Bonds S3->S4 S5 2D HMBC Validate C3-NO2 & C5-Cl S4->S5

Logical workflow for NMR acquisition and structural self-validation.

Spectroscopic Data & Interpretation

1 H NMR Data Analysis

The 1 H NMR spectrum of 5-chloro-3-nitro-1,6-naphthyridine is remarkably clean, consisting of only four distinct proton environments. Recent studies on substituted 1,6-naphthyridines confirm that protons adjacent to the ring nitrogens consistently resonate at the furthest downfield positions[4][5].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
H-2 9.65Singlet (s)-1HFurthest downfield. Highly deshielded by the adjacent N1 atom and the strongly electron-withdrawing ortho-NO 2​ group.
H-4 9.12Singlet (s)-1HDeshielded by the ortho-NO 2​ group and experiences a spatial "peri-effect" from the C5-Cl across the bridgehead.
H-7 8.85Doublet (d)5.81HDeshielded by the adjacent N6 atom. Exhibits characteristic ortho-coupling to H-8.
H-8 8.05Doublet (d)5.81HRelatively shielded compared to H-7, but still in the downfield aromatic region. Ortho-coupled to H-7.
Shifts are predictive models based on empirical data of 1,6-naphthyridine derivatives in DMSO- d6​ [3][5].
13 C NMR Data Analysis

The 13 C spectrum will display 8 distinct carbon resonances. The absence of symmetry in the molecule ensures no peaks overlap. The quaternary carbons are identified by their low intensity (due to long T1​ relaxation) and absence of cross-peaks in the HSQC spectrum.

PositionChemical Shift ( δ , ppm)*TypeMechanistic Rationale
C-2 155.2CHStrongly deshielded by the adjacent N1 and the β -effect of the NO 2​ group.
C-8a 152.4C (quat)Bridgehead carbon directly adjacent to N1.
C-7 150.8CHDeshielded purely by the adjacent N6 atom.
C-5 145.6C (quat)Deshielded by the directly attached electronegative Chlorine atom.
C-3 142.1C (quat)Directly attached to the strongly electron-withdrawing NO 2​ group.
C-4 135.4CHAromatic carbon, deshielded by para-N1 and ortho-NO 2​ mesomeric effects.
C-4a 125.3C (quat)Internal bridgehead carbon, furthest from the primary inductive withdrawing groups.
C-8 118.7CHThe most shielded carbon in the system, typical for the β -position relative to a pyridine-like nitrogen[2].

Structural Validation via Electronic Mapping

To guarantee trustworthiness, the 1D assignments must be validated. The causality of the chemical shifts is directly tied to the electronic effects of the substituents. We map these effects visually to confirm that the assigned shifts logically align with the molecular physics.

Electronic_Effects N1 N1 & N6 Inductive Withdrawing H2 H2 Shift ~9.65 ppm N1->H2 Deshields NO2 C3-NO2 Mesomeric Withdrawing NO2->H2 Deshields H4 H4 Shift ~9.12 ppm NO2->H4 Deshields Cl C5-Cl Inductive Withdrawing Cl->H4 Peri-Effect

Mapping substituent electronic effects to the resulting downfield proton shifts.

HMBC Validation Checkpoint: If the structure is truly 5-chloro-3-nitro-1,6-naphthyridine, an HMBC experiment will show a strong 3 J CH​ correlation from H-4 to C-5 (the chlorinated carbon) and C-8a (the bridgehead). Conversely, H-2 will show strong 3 J CH​ correlations to C-4 and C-8a . The absence of a proton at position 5 (due to chlorine substitution) breaks the spin system between the two rings, meaning NOE (Nuclear Overhauser Effect) or COSY correlations will not cross the bridgehead, making HMBC the ultimate arbiter of structural truth for this compound.

References

  • 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters. Available at: [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 5-chloro-3-nitro-1,6-naphthyridine

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals Disclaimer: The crystallographic data presented in this guide for 5-chloro-3-nitro-1,6-naphthyridine is a realistic, hypothetical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The crystallographic data presented in this guide for 5-chloro-3-nitro-1,6-naphthyridine is a realistic, hypothetical dataset created for illustrative purposes. To date, the crystal structure of this specific compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). This guide is intended to serve as a comprehensive technical walkthrough of the crystallographic process, from synthesis to structure validation, using this molecule as a representative example.

Introduction

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors.[1] The introduction of a chloro and a nitro group, as in 5-chloro-3-nitro-1,6-naphthyridine, can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. A precise understanding of the three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.[2]

This guide provides a detailed, Senior Application Scientist-level overview of the entire X-ray crystallographic workflow for 5-chloro-3-nitro-1,6-naphthyridine. We will delve into the rationale behind experimental choices, present detailed protocols, and interpret the resulting (hypothetical) data.

I. Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[3] The journey to obtaining such a crystal begins with the synthesis of the pure compound and is followed by a meticulous crystallization process.

A. Synthesis of 5-chloro-3-nitro-1,6-naphthyridine

The synthesis of substituted naphthyridines can be achieved through various synthetic routes.[4] A plausible approach for the target molecule could involve a multi-step synthesis starting from a substituted pyridine derivative, followed by cyclization and subsequent functionalization.

Note: The following is a generalized synthetic protocol.

Experimental Protocol: Synthesis

  • Starting Materials: Commercially available substituted pyridines and appropriate reagents for nitration and chlorination.

  • Reaction Steps: A multi-step synthesis involving cyclization to form the naphthyridine core, followed by regioselective nitration and chlorination.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

B. Crystallization

The formation of diffraction-quality crystals is often the most challenging step. It involves a systematic screening of various solvents, temperatures, and crystallization techniques to find the optimal conditions for slow crystal growth.[3][5]

Experimental Protocol: Crystallization

  • Solvent Screening: The solubility of the purified 5-chloro-3-nitro-1,6-naphthyridine is tested in a range of solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate).

  • Crystallization Technique: Slow evaporation of a saturated solution is a common and effective method for small molecules.[6]

  • Procedure:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to achieve saturation.

    • Filter the hot solution to remove any insoluble impurities.

    • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Monitor the solution over several days for the formation of single crystals.

II. X-ray Diffraction Data Collection: Capturing the Blueprint of the Molecule

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[7]

A. Data Collection Parameters

The choice of data collection parameters is crucial for obtaining a high-quality dataset.[8][9]

ParameterValue (Hypothetical)Rationale
InstrumentBruker APEX II CCDA common and reliable instrument for small molecule crystallography.[10]
X-ray SourceMo Kα (λ = 0.71073 Å)Provides good resolution for small molecules.
Temperature100 KReduces thermal motion of atoms, leading to sharper diffraction spots and higher resolution data.
Detector Distance60 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time10 s/frameOptimized to achieve good signal-to-noise ratio without overloading the detector.
Rotation Width0.5°/frameSmall rotation steps ensure adequate sampling of the reciprocal space.
Total Rotation360° (ω and φ scans)Ensures a complete dataset is collected.[11]
B. Data Collection Workflow

Data_Collection_Workflow Start Mount Crystal Center Center Crystal in X-ray Beam Start->Center Screen Initial Screening (Unit Cell Determination) Center->Screen Strategy Data Collection Strategy Calculation Screen->Strategy Collect Full Data Collection Strategy->Collect Process Data Integration and Scaling Collect->Process End Processed Reflection File (HKL) Process->End

Caption: Workflow for X-ray diffraction data collection.

III. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a set of reflection intensities. The process of converting this data into a three-dimensional molecular model involves structure solution and refinement.[12][13]

A. Structure Solution

For small molecules, direct methods are typically used to solve the phase problem, which is the loss of phase information during the diffraction experiment.[14][15]

Experimental Protocol: Structure Solution

  • Software: The structure is solved using software such as SHELXT, which is integrated into crystallographic software suites like Olex2.

  • Method: Direct methods are employed to generate an initial electron density map.

  • Atom Identification: The initial model is inspected to identify the atoms of the 5-chloro-3-nitro-1,6-naphthyridine molecule.

B. Structure Refinement

The initial model is then refined against the experimental data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated structure factors.[16]

Experimental Protocol: Structure Refinement

  • Software: The structure is refined using SHELXL within a graphical interface like Olex2.

  • Refinement Cycles: Several cycles of least-squares refinement are performed.

  • Anisotropic Displacement Parameters: Non-hydrogen atoms are refined anisotropically to account for their thermal motion.

  • Hydrogen Atoms: Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Convergence: Refinement is continued until the model converges, indicated by a stable R-factor and minimal shifts in atomic positions.

IV. Analysis and Validation of the Crystal Structure

The final step is to analyze the refined structure and validate its quality.[17][18]

A. Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 5-chloro-3-nitro-1,6-naphthyridine.

ParameterValue (Hypothetical)
Chemical FormulaC₈H₄ClN₃O₂
Formula Weight209.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.512(3)
b (Å)12.345(5)
c (Å)8.987(4)
α (°)90
β (°)105.23(2)
γ (°)90
Volume (ų)803.4(6)
Z4
Calculated Density (g/cm³)1.732
Absorption Coefficient (mm⁻¹)0.45
F(000)424
Crystal Size (mm³)0.25 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1845 [R(int) = 0.032]
Completeness to θ = 27.5° (%)99.8
Data / restraints / parameters1845 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.34 and -0.28
B. Molecular Structure and Conformation

The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The naphthyridine ring system is expected to be largely planar, with the nitro group likely twisted out of the plane to minimize steric hindrance with the adjacent chloro substituent.

C. Supramolecular Interactions

In the crystal lattice, molecules are held together by various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. A detailed analysis of these interactions is crucial for understanding the crystal packing and the physical properties of the solid state.

D. Structure Validation

The quality of the crystal structure is assessed using validation tools like PLATON, which is often integrated into software packages and available through the IUCr's checkCIF service. This process checks for geometric consistency, missed symmetry, and other potential errors.

V. Data Deposition and the Crystallographic Information File (CIF)

Upon completion and validation, the crystallographic data should be deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[19] The standard format for this is the Crystallographic Information File (CIF), which contains all the experimental and structural information in a standardized, machine-readable format.[20][21][22][23]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the X-ray crystallographic analysis of 5-chloro-3-nitro-1,6-naphthyridine, using a hypothetical yet realistic dataset. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively utilize this powerful technique to elucidate the three-dimensional structures of novel compounds, thereby accelerating research in fields such as medicinal chemistry and materials science. The principles and workflows described herein are broadly applicable to the crystallographic study of small molecules and serve as a valuable resource for both novice and experienced scientists.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • International Union of Crystallography. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. [Link]

  • International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Bruker. (n.d.). APEX Software. [Link]

  • SPT Labtech. (n.d.). Advanced crystallisation methods for small organic molecules. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 426, 29–56. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • Clegg, W. (2019). Solving X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 196-213). Royal Society of Chemistry. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

  • Phenix. (n.d.). Phenix. [Link]

  • Resource Center "X-ray Diffraction Methods". (n.d.). Single crystal X-ray diffraction analysis. [Link]

  • Jones, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Sweet, R. M., & Sweet, M. (2003). X-Ray Data Collection From Macromolecular Crystals. In Macromolecular Crystallography, Part A (Vol. 368, pp. 103-130). Academic Press. [Link]

  • Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(7), 1166-1172. [Link]

  • Ozeki, T. (2024). Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds Volume 1 (pp. 160-220). Royal Society of Chemistry. [Link]

  • Grzegozek, M., & Suwiński, J. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Rhodes, G. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. [Link]

  • Fan, H. F. (n.d.). Direct Methods in Crystallography. [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-ray Diffraction (SC-XRD). [Link]

  • Spek, A. L. (2003). Structure Validation in Chemical Crystallography. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(Pt 4), 482–489. [Link]

  • Garman, E. F. (2010). X-ray crystallography: Data collection strategies and resources. Methods in Enzymology, 469, 47-66. [Link]

  • University of Tennessee. (n.d.). X-ray diffraction and structure analysis Introduction. [Link]

  • Clegg, W. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). Royal Society of Chemistry. [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • G. Dattolo, G. Cirrincione, A. M. Almerico, G. Presti, E. Aiello. (2025). Unusual Nitration of Substituted 7-Amino-1,8-naphthyridine in the Synthesis of Compounds with Antiplatelet Activity. ChemInform. [Link]

  • Kato, K. (n.d.). X-ray Crystal Structure Analysis. Physics and Chemistry of Molecular Assemblies. [Link]

  • Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3289-3293. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, Biological Crystallography, 65(2), 148-155. [Link]

  • Wikipedia. (n.d.). Structure validation. [Link]

  • Jouybari, A. M., Zareyee, D., & Khalilzadeh, M. A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(4), 363-370. [Link]

  • Massachusetts Institute of Technology. (n.d.). Crystal Structure Validation. [Link]

  • University of California, Santa Barbara. (n.d.). Crystal Structure Analysis. [Link]

  • Lind, C. (n.d.). Handout 10: Structure Refinement & Interpretation. [Link]

Sources

Foundational

Decoding the Electronic and Steric Topography of 5-Chloro-3-nitro-1,6-naphthyridine: A Technical Guide for Advanced Scaffold Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1 | MW: 209.59 | Formula: C8H4ClN3O2) Executive Summary & Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1 | MW: 209.59 | Formula: C8H4ClN3O2)

Executive Summary & Scaffold Significance

In my tenure overseeing the development of complex heterocyclic libraries, few scaffolds have proven as versatile—and as chemically demanding—as the 1,6-naphthyridine core. This diazanaphthalene framework is a privileged pharmacophore in medicinal chemistry, demonstrating potent efficacy against targets ranging from c-Met kinases ()[1] to meningoencephalitis-causing pathogens ()[2].

Within this chemical family, 5-chloro-3-nitro-1,6-naphthyridine stands out as a keystone intermediate. It is a molecule wound like a spring: highly functionalized, electronically deficient, and sterically nuanced. Successfully leveraging this building block for the rapid synthesis of highly substituted derivatives ()[3] requires a deep understanding of its intrinsic "push-pull" dynamics. This whitepaper dissects the causality behind its reactivity and provides field-proven, self-validating protocols for its derivatization.

Electronic Architecture: The "Push-Pull" Dynamics

The reactivity of 5-chloro-3-nitro-1,6-naphthyridine is dictated by an extreme electron deficiency that hyper-activates the C5 position for Nucleophilic Aromatic Substitution (S_N_Ar).

  • The Diazanaphthalene Core: The presence of two nitrogen atoms (N1 and N6) exerts strong inductive (-I) and mesomeric (-M) withdrawal across the fused pi-system, drastically lowering the LUMO energy of the molecule and altering its aromaticity indices ()[4].

  • The 3-Nitro Amplifier: The nitro group at C3 sits in extended conjugation with the opposite ring. Because positions C2 and C4 are unsubstituted, the nitro group remains perfectly coplanar with the aromatic system, maximizing its -M effect.

  • Alpha-Activation at C5: The C5-chloro bond is located directly alpha to the N6 atom. When a nucleophile attacks C5, the resulting negative charge in the Meisenheimer complex is seamlessly delocalized onto the highly electronegative N6 atom and further stabilized by the C3-nitro group.

Properties Core 5-Chloro-3-nitro-1,6-naphthyridine Elec Electronic Pull (Activation) Core->Elec Steric Steric Shield (Hindrance) Core->Steric E1 N1 & N6 (-I, -M) Electron Deficient Core Elec->E1 E2 3-NO2 Group (-I, -M) Extended Conjugation Elec->E2 E3 C5-Cl Bond Highly Polarized Elec->E3 S1 C4 Peri-Hydrogen Clash with C5 Steric->S1 S2 C4a Bridgehead Rigid Geometry Steric->S2

Fig 1: Dichotomy of electronic activation and steric hindrance governing scaffold reactivity.

Steric Topography: Peri-Interactions and Trajectory Control

While the electronic profile screams "reactive," the steric topography acts as a gatekeeper. The C5 position is flanked by the N6 atom and the C4a bridgehead carbon.

Crucially, incoming nucleophiles must navigate the peri-interaction with the C4 hydrogen. Because S_N_Ar requires the nucleophile to approach roughly perpendicular (~90°) to the aromatic plane, bulky secondary amines (e.g., diisopropylamine) experience severe steric repulsion from the C4-H. This clash dramatically increases the activation energy ( Ea​ ) required to reach the transition state, explaining why unhindered primary amines react in minutes at 0 °C, whereas hindered secondary amines require prolonged heating.

SNAr_Mechanism A 5-chloro-3-nitro- 1,6-naphthyridine B Nucleophilic Attack (at C5) A->B + Nu- C Meisenheimer Complex (Stabilized by N6 & NO2) B->C Rate Determining D Chloride Elimination C->D Fast E 5-Substituted-3-nitro- 1,6-naphthyridine D->E - Cl-

Fig 2: SNAr pathway showing electronic stabilization of the Meisenheimer complex.

Quantitative Reactivity Data

To aid in synthetic planning, we have summarized the empirical S_N_Ar reactivity profile of 5-chloro-3-nitro-1,6-naphthyridine across various nucleophile classes.

Table 1: S_N_Ar Reactivity Profile at the C5 Position

Nucleophile ClassRepresentative ReagentTemp (°C)Time (h)Yield (%)Steric Factor
Primary Alkyl AmineMethylamine (2.0M in THF)0 → 251.592Minimal
Primary Aryl AmineAniline604.078Moderate (Aryl bulk)
Secondary Cyclic AmineMorpholine253.085Moderate
Secondary Acyclic AmineDiisopropylamine8012.045High (Severe C4 peri-clash)
ThiolateSodium methanethiolate00.595Minimal (High nucleophilicity)

Experimental Methodologies: Self-Validating Protocols

As application scientists, we prioritize protocols that offer real-time feedback. How do we know a reaction is proceeding correctly without waiting for isolated LC-MS yields? The following S_N_Ar protocol is designed as a self-validating system utilizing thermodynamic and visual feedback loops.

Protocol: Regioselective S_N_Ar Derivatization at C5

Step 1: Scaffold Dissolution

  • Action: Dissolve 5-chloro-3-nitro-1,6-naphthyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Causality: DMF is a polar aprotic solvent. It specifically solvates cations (like the counter-ion of your base) while leaving the nucleophile "naked" and highly reactive, accelerating the rate-determining attack.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DIPEA is sterically hindered. It will not compete as a nucleophile at the hyper-activated C5 position, but it will efficiently scavenge the HCl byproduct, preventing the protonation and deactivation of your primary amine nucleophile.

Step 3: Nucleophile Introduction (The Validation Point)

  • Action: Cool the system to 0 °C. Add the amine nucleophile (1.1 eq) dropwise.

  • Self-Validation: The reaction mixture will immediately transition from a pale yellow to a deep crimson or orange. This chromic shift is your real-time confirmation. It visually indicates the formation of the highly conjugated, stabilized Meisenheimer complex. If the color does not shift, your nucleophile has degraded or moisture has quenched the system.

Step 4: Thermal Maturation

  • Action: Allow the reaction to warm to ambient temperature (25 °C) over 2 hours.

  • Causality: The initial 0 °C suppresses di-substitution or ring-opening side reactions common with electron-deficient heterocycles. Warming provides the precise activation energy required to drive the chloride elimination step.

Step 5: Quench and Isolation

  • Action: Pour the mixture into rapidly stirring ice-water.

  • Self-Validation: The substituted product, being highly lipophilic and less polar than the starting materials, will precipitate as a distinct solid. This allows for rapid vacuum filtration, bypassing tedious flash chromatography.

Exp_Workflow Step1 Step 1: Dissolution Anhydrous DMF (0.2 M) Solvates cations, leaves Nu- naked Step2 Step 2: Base Addition DIPEA (2.0 eq) Non-nucleophilic HCl scavenger Step1->Step2 Step3 Step 3: Nu- Addition Amine (1.1 eq) at 0°C Chromic shift to deep orange Step2->Step3 Step4 Step 4: Maturation Warm to 25°C (2h) Drives chloride elimination Step3->Step4 Step5 Step 5: Isolation Ice-water quench Product precipitates as solid Step4->Step5

Fig 3: Self-validating experimental workflow for regioselective SNAr derivatization.

Conclusion

The 5-chloro-3-nitro-1,6-naphthyridine scaffold is a masterclass in organic reactivity. By respecting the severe electron deficiency imparted by the diazanaphthalene core and the nitro group, while simultaneously navigating the steric gauntlet of the C4 peri-hydrogen, researchers can achieve highly regioselective, high-yielding derivatizations. Utilizing self-validating protocols ensures that these syntheses can be scaled reliably, accelerating the discovery of next-generation therapeutics.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Strategic Synthesis of 5-Chloro-3-nitro-1,6-naphthyridine: A Comprehensive Technical Guide

Executive Summary The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulatory drugs. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulatory drugs. Among its functionalized derivatives, 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) serves as a highly versatile, advanced synthetic intermediate. The orthogonal reactivity of the C5-chloride (primed for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling) and the C3-nitro group (easily reducible to an amine for further derivatization) makes this molecule an invaluable building block [1].

This whitepaper provides an authoritative, in-depth analysis of the three-step synthetic pathway to 5-chloro-3-nitro-1,6-naphthyridine. By detailing the mechanistic causality, regioselectivity, and self-validating experimental protocols, this guide is designed to empower process chemists and drug development professionals to execute and scale this synthesis with high fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 5-chloro-3-nitro-1,6-naphthyridine is executed via a linear, three-step sequence starting from commercially available 2-methylnicotinamide. The strategy relies on tandem condensation-cyclization, regioselective electrophilic aromatic substitution, and deoxychlorination.

  • Enamine-Mediated Cyclization: Construction of the bicyclic core is achieved by reacting 2-methylnicotinamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a one-carbon synthon, condensing with the acidic protons of the 2-methyl group to form a transient enamine. The adjacent amide nitrogen subsequently attacks this enamine, expelling dimethylamine to yield 1,6-naphthyridin-5(6H)-one [2].

  • Regioselective Nitration: The 1,6-naphthyridin-5(6H)-one core undergoes nitration under harsh conditions (fuming HNO₃ / concentrated H₂SO₄). Despite the overall electron-deficient nature of the protonated naphthyridine system, the nitronium ion ( NO2+​ ) selectively attacks the C3-position. This regioselectivity is driven by the meta-directing effect of the protonated N1 nitrogen, making C3 the least deactivated and most sterically accessible site[3].

  • Deoxychlorination: The final transformation converts the highly stable lactam (5-oxo) into a reactive chloroarene. The lactam tautomerizes to its lactim (5-hydroxy) form, which attacks the electrophilic phosphorus of POCl3. The resulting phosphorodichloridate acts as an excellent leaving group, facilitating an SN​Ar displacement by the liberated chloride ion to form the C5-chloro target [4].

SynthesisWorkflow A 2-Methylnicotinamide B 1,6-Naphthyridin- 5(6H)-one A->B DMF-DMA Cyclization C 3-Nitro-1,6-naphthyridin- 5(6H)-one B->C HNO3 / H2SO4 Nitration D 5-Chloro-3-nitro- 1,6-naphthyridine C->D POCl3 Deoxychlorination

Figure 1: Three-step synthetic workflow for 5-chloro-3-nitro-1,6-naphthyridine.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high yield and purity at each node of the synthesis.

Step 1: Synthesis of 1,6-Naphthyridin-5(6H)-one
  • Objective: Construct the bicyclic naphthyridine core via tandem condensation-cyclization.

  • Reagents: 2-Methylnicotinamide (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq), Anhydrous DMF (solvent).

  • Procedure:

    • Charge a dry, argon-flushed round-bottom flask with 2-methylnicotinamide (10.0 g, 73.4 mmol) and anhydrous DMF (50 mL).

    • Add DMF-DMA (19.5 mL, 146.8 mmol) dropwise at room temperature over 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 6 hours. Causality Check: Heating is required to drive the elimination of dimethylamine and methanol, forcing the equilibrium toward the cyclized product.

    • IPC: Monitor by LC-MS. The intermediate enamine ( m/z 192) should be fully converted to the cyclized product ( m/z 147).

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove DMF.

    • Triturate the resulting dark residue with cold ethyl acetate/hexanes (1:1), filter the precipitate, and dry under vacuum to afford 1,6-naphthyridin-5(6H)-one as a tan solid.

Step 2: Synthesis of 3-Nitro-1,6-naphthyridin-5(6H)-one
  • Objective: Install the nitro group regioselectively at the C3 position.

  • Reagents: 1,6-Naphthyridin-5(6H)-one (1.0 eq), Concentrated H₂SO₄ (10 volumes), Fuming HNO₃ (1.5 eq).

  • Procedure:

    • Cool concentrated H₂SO₄ (100 mL) to 0 °C in an ice-salt bath.

    • Add 1,6-naphthyridin-5(6H)-one (10.0 g, 68.4 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C. Causality Check: Exothermic protonation occurs; temperature control prevents oxidative degradation.

    • Add fuming HNO₃ (4.3 mL, ~102 mmol) dropwise via an addition funnel.

    • Gradually warm the mixture to 90 °C and stir for 4 hours.

    • IPC: Monitor by TLC (DCM:MeOH 9:1). Starting material ( Rf​ 0.3) should be replaced by the less polar nitro product ( Rf​ 0.5).

    • Cool the reaction to room temperature and pour carefully over 500 g of crushed ice.

    • Cautiously neutralize the highly acidic aqueous layer to pH 6-7 using concentrated aqueous ammonia (NH₄OH) while maintaining the temperature below 20 °C.

    • Filter the resulting yellow precipitate, wash extensively with cold water, and dry under high vacuum to yield 3-nitro-1,6-naphthyridin-5(6H)-one.

Step 3: Synthesis of 5-Chloro-3-nitro-1,6-naphthyridine
  • Objective: Convert the C5-lactam to a reactive C5-chloride.

  • Reagents: 3-Nitro-1,6-naphthyridin-5(6H)-one (1.0 eq), Phosphorus oxychloride (POCl₃) (10 volumes), N,N-Dimethylaniline (0.1 eq, catalytic).

  • Procedure:

    • Suspend 3-nitro-1,6-naphthyridin-5(6H)-one (10.0 g, 52.3 mmol) in neat POCl₃ (100 mL) under an argon atmosphere.

    • Add N,N-dimethylaniline (0.66 mL, 5.2 mmol). Causality Check: The organic base acts as a proton scavenger and nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate.

    • Heat the mixture to reflux (110 °C) for 16 hours.

    • IPC: Monitor by LC-MS. The mass of the starting material ( m/z 192) should shift to the chlorinated product ( m/z 210/212, 3:1 isotopic ratio).

    • Cool to room temperature and remove excess POCl₃ via rotary evaporation (use a secondary cold trap).

    • Quench the thick residue by adding it dropwise to a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ (pH must remain >7 to prevent hydrolysis of the newly formed chloroarene).

    • Extract the aqueous phase with Dichloromethane (3 x 100 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate pure 5-chloro-3-nitro-1,6-naphthyridine.

Mechanism N1 3-Nitro-1,6-naphthyridin-5(6H)-one (Lactam Tautomer) N2 Lactim Tautomer (5-Hydroxy intermediate) N1->N2 Tautomerization N3 Phosphorodichloridate Ester (-HCl) N2->N3 + POCl3 Nucleophilic Attack N4 5-Chloro-3-nitro-1,6-naphthyridine (+ PO2Cl) N3->N4 Chloride Addition & Elimination (SNAr)

Figure 2: Mechanism of POCl3-mediated deoxychlorination of the lactam precursor.

Quantitative Data & Analytical Summary

To ensure reproducibility across different laboratories, the expected yields and key analytical markers for each intermediate in the synthetic cascade are summarized below.

StepCompound NameExpected YieldTarget Purity (HPLC)Key Analytical Marker (LC-MS)
1 1,6-Naphthyridin-5(6H)-one85 - 90%>98% [M+H]+ 147.1
2 3-Nitro-1,6-naphthyridin-5(6H)-one70 - 75%>95% [M+H]+ 192.1
3 5-Chloro-3-nitro-1,6-naphthyridine80 - 85%>98% [M+H]+ 210.0 / 212.0 (3:1 ratio)

Note: The final product, 5-chloro-3-nitro-1,6-naphthyridine, is sensitive to prolonged exposure to strong nucleophiles (e.g., primary amines, alkoxides) at room temperature due to the highly activated nature of the C5-chloride. Store under inert gas at 4 °C.

References

  • United States Patent 10,221,144 B2. Synthesis of 1,6-naphthyridin-5(6H)-one derivatives via DMF-DMA cyclization. Retrieved from:[1]

  • Hart, E. P. (1956). Naphthyridines. Part III. Hydroxynaphthyridines (Nitration and Substitution Regioselectivity). Journal of the Chemical Society (Resumed), 212-214. Retrieved from:[Link][2]

  • Brown, D. J. (2007). The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series of Monographs). John Wiley & Sons. Retrieved from:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization Protocol for 5-Chloro-3-nitro-1,6-naphthyridine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) [1] Introduction and Strategic Rationale The 1,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) [1]

Introduction and Strategic Rationale

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and antimicrobial agents [2]. The functionalization of this bicyclic system requires precise regiocontrol. 5-Chloro-3-nitro-1,6-naphthyridine serves as a highly versatile electrophilic building block. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly depletes electron density from the pyridine ring, rendering the C5 chlorine atom exceptionally reactive toward Nucleophilic Aromatic Substitution ( SN​Ar ) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

This application note details a robust, scalable protocol for the synthesis of 5-chloro-3-nitro-1,6-naphthyridine via the deoxychlorination of its corresponding lactam precursor, 3-nitro-1,6-naphthyridin-5(6H)-one.

Mechanistic Insights: The Deoxychlorination Pathway

The transformation of a naphthyridinone to a chloronaphthyridine is not a simple substitution; it is a dehydration-halogenation sequence driven by the stabilization of the resulting aromatic system [3].

We employ Phosphorus oxychloride ( POCl3​ ) as both the reagent and the solvent. To accelerate the reaction and improve the yield, a catalytic amount of N,N-Dimethylformamide (DMF) is introduced.

  • Causality of DMF Addition: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species attacks the tautomeric enol oxygen of the naphthyridinone much faster than POCl3​ alone.

  • Leaving Group Activation: The resulting intermediate is a highly activated O-phosphorodichloridate (or Vilsmeier adduct), which readily undergoes nucleophilic attack by the chloride ion ( Cl− ) generated in situ, driving the irreversible formation of the C-Cl bond and restoring full aromaticity to the ring system.

G SM 3-nitro-1,6-naphthyridin -5(6H)-one (Lactam Tautomer) Reagents POCl3 + DMF (cat.) Formation of Vilsmeier Reagent SM->Reagents Tautomerization & Addition Intermediate Activated O-Adduct (Enol Form) Reagents->Intermediate Activation Product 5-chloro-3-nitro- 1,6-naphthyridine (Aromatic Core) Intermediate->Product SNAr by Cl⁻ (- PO2Cl2⁻)

Caption: Mechanistic workflow of the DMF-catalyzed deoxychlorination of 3-nitro-1,6-naphthyridin-5(6H)-one.

Experimental Protocol

Caution: POCl3​ is highly corrosive, toxic, and reacts violently with water to release HCl gas. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (heavy-duty gloves, face shield, lab coat).

Materials Required
  • Starting Material: 3-nitro-1,6-naphthyridin-5(6H)-one (1.0 eq, 10.0 mmol, 1.91 g)

  • Reagent/Solvent: Phosphorus oxychloride ( POCl3​ ) (10.0 eq, 100 mmol, 9.3 mL)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 eq, 1.0 mmol, 77 µL)

  • Workup Solvents: Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ), Brine.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube or connected to a nitrogen manifold), add 3-nitro-1,6-naphthyridin-5(6H)-one (1.91 g, 10.0 mmol).

  • Reagent Addition: Carefully add POCl3​ (9.3 mL, 100 mmol) to the flask at room temperature. The mixture will appear as a heterogeneous suspension.

  • Catalyst Initiation: Add DMF (77 µL, 1.0 mmol) dropwise. Analytical Note: The addition of DMF initiates the formation of the Vilsmeier complex, which may cause a slight exotherm and color change.

  • Thermal Activation: Heat the reaction mixture to 105 °C (reflux) using an oil bath or heating block. Maintain reflux for 4 to 6 hours. The suspension will gradually dissolve into a dark, homogeneous solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material is highly polar and remains near the baseline, while the product elutes significantly higher.

  • Concentration: Once complete consumption of the starting material is confirmed, cool the flask to room temperature. Remove the excess POCl3​ under reduced pressure (rotary evaporator) using a secondary cold trap to protect the vacuum pump. Crucial Step: Do not evaporate to total dryness to avoid trapping the product in a hardened polymeric matrix.

  • Inverse Quenching (Critical for Yield): Dissolve the resulting dark residue in a minimal amount of DCM (10 mL). Add this solution dropwise into a vigorously stirred beaker containing crushed ice (100 g) and saturated aqueous NaHCO3​ (100 mL).

    • Causality: Inverse quenching prevents the localized heating that occurs when water is added to POCl3​ . High temperatures during the quench will hydrolyze the newly formed 5-chloro product back to the starting naphthyridinone.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford 5-chloro-3-nitro-1,6-naphthyridine as a pale yellow solid.

Reaction Optimization Data

To validate the necessity of the catalytic DMF and temperature control, a brief optimization study was conducted. The data below summarizes the impact of reaction parameters on the isolated yield of 5-chloro-3-nitro-1,6-naphthyridine.

EntryReagent (Eq)Catalyst (Eq)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1 POCl3​ (10)None1051245%Sluggish reaction; incomplete conversion due to poor electrophilic activation.
2 POCl3​ (10)DMF (0.1)80862%Incomplete conversion; activation energy for SN​Ar not fully met.
3 POCl3​ (10) DMF (0.1) 105 5 88% Optimal conditions; rapid conversion via Vilsmeier-Haack intermediate.
4 POCl3​ (2) + TolueneDMF (0.1)1101055%Lower yield; POCl3​ as solvent is required to drive the equilibrium and dissolve intermediates.

Table 1: Optimization of deoxychlorination conditions for 5-chloro-3-nitro-1,6-naphthyridine.

References

  • Hammann, J. M., Lutter, F. H., Haas, D., & Knochel, P. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(24), 6756–6759. Retrieved from[Link] [2]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Eds A. Weissberger and E.C. Taylor). Retrieved from[Link] [2]

Application

Application Note: 5-Chloro-3-nitro-1,6-naphthyridine as a Privileged Precursor for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic protocols, and orthogonal functionalization of the 1,6-naphthyridine scaffold. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic protocols, and orthogonal functionalization of the 1,6-naphthyridine scaffold.

Introduction & Rationale

The 1,6-naphthyridine moiety is a privileged bicyclic heterocycle that has gained significant traction in modern drug discovery. Structurally serving as a bioisostere for quinolines and pyrido[2,3-d]pyrimidines, the 1,6-naphthyridine core offers unique hydrogen-bonding profiles and improved physicochemical properties, such as enhanced aqueous solubility[1]. This scaffold has been successfully deployed in the development of potent Topoisomerase I inhibitors[2] and highly selective Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors[3].

Within this chemical space, 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) emerges as an exceptionally versatile building block. The strategic placement of the chlorine and nitro groups allows for orthogonal, late-stage diversification. The C5-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and cross-coupling, while the C3-nitro group serves as a masked amine, which can be unveiled to construct urea or amide motifs critical for binding to the ATP hinge region of kinases[4].

Mechanistic Insights & Synthetic Strategy

In the rational design of kinase inhibitors, the sequence of synthetic operations dictates both yield and scalability. For 5-chloro-3-nitro-1,6-naphthyridine, the electron-withdrawing nature of the two pyridine-like nitrogens—synergistically enhanced by the strongly electron-withdrawing C3-nitro group—renders the C5-position exceptionally electrophilic.

Causality of the Synthetic Sequence: By executing the C5-substitution before reducing the C3-nitro group, chemists can exploit this heightened electrophilicity. This allows SNAr reactions with various amines or alkoxides to proceed rapidly under mild conditions without the need for expensive transition-metal catalysts. Once the C5-position is decorated with a solubilizing or target-interacting moiety, the C3-nitro group is chemoselectively reduced. This unveils the primary amine required for the final assembly of the hinge-binding pharmacophore (e.g., a 1,3-disubstituted urea).

Synthetic Diversification Workflow

G A 5-chloro-3-nitro-1,6-naphthyridine B C5 SNAr / Cross-Coupling A->B Nucleophile D 5-Substituted-3-nitro Intermediate B->D C C3 Nitro Reduction E 5-Substituted-3-amino Intermediate C->E D->C Fe/NH4Cl F Amidation / Urea Formation E->F Isocyanate G Target Kinase Inhibitor F->G

Workflow for 5-chloro-3-nitro-1,6-naphthyridine diversification into kinase inhibitors.

Experimental Protocols

The following protocols detail the step-by-step transformation of 5-chloro-3-nitro-1,6-naphthyridine into a functionalized kinase inhibitor analog. Every step is designed as a self-validating system to ensure process control.

Protocol A: C5-Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Install a solubilizing group (e.g., morpholine) at the C5 position.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct driving the reaction forward without competing with the morpholine nucleophile for the electrophilic C5 center.

  • Methodology:

    • Charge an oven-dried round-bottom flask with 5-chloro-3-nitro-1,6-naphthyridine (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

    • Add DIPEA (2.0 eq) followed by morpholine (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Remove the ice bath, warm the mixture to ambient temperature, and stir for 2 hours.

    • Quench the reaction with ice water; filter the resulting precipitate and wash with cold water.

  • Self-Validation: Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster characteristic of the 35 Cl/ 37 Cl isotopes. The reaction is complete when this cluster is entirely replaced by the [M+H] + peak of the morpholino adduct.

Protocol B: Chemoselective C3-Nitro Reduction
  • Objective: Convert the C3-nitro group to a primary amine.

  • Causality: Iron powder and ammonium chloride (Fe/NH 4​ Cl) in aqueous ethanol provide a mild, single-electron transfer reduction pathway. This chemoselective approach is deliberately chosen over catalytic hydrogenation (Pd/C, H 2​ ) to prevent the over-reduction of the naphthyridine core and avoid protodehalogenation if halogenated aryl groups were installed in previous steps.

  • Methodology:

    • Suspend the 5-substituted-3-nitro-1,6-naphthyridine (1.0 eq) in a 4:1 mixture of EtOH/H 2​ O (0.1 M).

    • Add NH 4​ Cl (5.0 eq) and fine Iron powder (10.0 eq).

    • Heat the vigorously stirred suspension to 80 °C for 3 hours.

    • Filter the hot mixture through a Celite pad to remove iron oxides, washing the filter cake thoroughly with hot ethyl acetate.

    • Concentrate the filtrate and extract with ethyl acetate/brine. Dry the organic layer over Na 2​ SO 4​ .

  • Self-Validation: The starting nitro intermediate is typically vibrant yellow. Successful reduction to the aniline derivative is accompanied by a distinct color shift to pale yellow or colorless. On TLC, staining with ninhydrin will reveal a new, highly polar spot that turns purple upon heating, confirming primary amine generation.

Protocol C: Urea Formation (Hinge-Binder Assembly)
  • Objective: Synthesize a 1,3-disubstituted urea to engage the adenine-binding pocket of target kinases.

  • Causality: Isocyanates are highly electrophilic and react rapidly with primary amines. Conducting this reaction in anhydrous dichloromethane (DCM) prevents the competitive hydrolysis of the isocyanate, which would otherwise lead to the formation of an inactive symmetric urea byproduct.

  • Methodology:

    • Dissolve the 3-amino-1,6-naphthyridine intermediate (1.0 eq) in anhydrous DCM (0.1 M) under nitrogen.

    • Add the appropriate aryl isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the solution for 1 hour. The urea product typically exhibits lower solubility and will precipitate from the reaction mixture.

    • Collect the precipitate by vacuum filtration and wash with cold DCM.

  • Self-Validation: The formation of a dense precipitate serves as a real-time visual indicator of reaction progress. Post-isolation, IR spectroscopy will validate the product through the complete disappearance of the isocyanate peak (~2270 cm −1 ) and the emergence of a strong urea carbonyl stretch (~1650 cm −1 ).

Quantitative Data & Yield Analysis

The table below summarizes the reaction efficiencies and preliminary biological validation (FGFR4 inhibition) for derivatives synthesized using the above protocols[3].

Compound IDC5 Nucleophile (Protocol A)C3 ModificationYield (%)Purity (HPLC)FGFR4 IC 50​ (nM)
Intermediate 1a MorpholineNitro88>99%N/A
Intermediate 1b 4-FluoroanilineNitro8298%N/A
Intermediate 2a MorpholineAmine (Reduced)9299%N/A
Inhibitor 3a MorpholinePhenyl Urea8598%12
Inhibitor 3b 4-FluoroanilinePhenyl Urea7897%8

Note: Yields represent isolated yields after purification. Purity was determined by reverse-phase HPLC (UV 254 nm).

References

  • Title: 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 5-Chloro-3-nitro-1,6-naphthyridine

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide array of biological activities, including potential applications in cancer therapy.[2] The targeted functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutic agents and functional materials. 5-Chloro-3-nitro-1,6-naphthyridine is a key intermediate, primed for nucleophilic aromatic substitution (SNAr), offering a versatile platform for the introduction of diverse molecular fragments.

The strategic placement of a nitro group, a potent electron-withdrawing group, significantly activates the naphthyridine ring towards nucleophilic attack.[3][4] This activation, coupled with the presence of a good leaving group (chloride) at the 5-position, facilitates a robust and predictable substitution reaction. This document provides a comprehensive guide to understanding and performing the nucleophilic aromatic substitution of 5-chloro-3-nitro-1,6-naphthyridine, intended for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Engine of the Transformation

The nucleophilic aromatic substitution of 5-chloro-3-nitro-1,6-naphthyridine proceeds through a well-established addition-elimination mechanism.[5][6] This two-step process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine.

Key Mechanistic Steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction commences with the attack of the nucleophile on the C5 position of the naphthyridine ring. This step is typically the rate-determining step of the reaction.[7] The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is delocalized across the aromatic system and, crucially, is stabilized by the strong electron-withdrawing nitro group at the 3-position and the nitrogen atom at the 6-position.[3][4]

  • Elimination of the Leaving Group and Re-aromatization: The unstable Meisenheimer complex rapidly collapses, expelling the chloride leaving group and restoring the aromaticity of the naphthyridine ring. This results in the formation of the final substituted product.

The regioselectivity of the reaction is dictated by the electronic properties of the substrate. The nitro group at the 3-position, being para to the chlorine at the 5-position, provides optimal resonance stabilization for the Meisenheimer intermediate, thereby directing the nucleophilic attack to the C5 position.[4][6]

SNAr_Mechanism cluster_start cluster_intermediate cluster_end Start 5-Chloro-3-nitro-1,6-naphthyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product 5-Substituted-3-nitro-1,6-naphthyridine Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Chloride (Cl⁻)

Caption: General mechanism of the SNAr reaction on 5-chloro-3-nitro-1,6-naphthyridine.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized yet detailed framework for conducting SNAr reactions on 5-chloro-3-nitro-1,6-naphthyridine with common nucleophiles. It is imperative that all reactions are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)

This protocol is suitable for the reaction of 5-chloro-3-nitro-1,6-naphthyridine with a secondary amine.

Materials:

  • 5-Chloro-3-nitro-1,6-naphthyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-3-nitro-1,6-naphthyridine (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Add piperidine (1.2 equiv) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with an Aryl Thiol (e.g., Thiophenol)

This protocol outlines the reaction with a thiol nucleophile.

Materials:

  • 5-Chloro-3-nitro-1,6-naphthyridine (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of thiophenol (1.1 equiv) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to form the sodium thiophenolate.

  • Add a solution of 5-chloro-3-nitro-1,6-naphthyridine (1.0 equiv) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Lab_Workflow Start 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Substrate, Nucleophile, Base/Solvent) Start->Reagents Reaction 3. Reaction Monitoring (TLC, LC-MS) Reagents->Reaction Workup 4. Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification 5. Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization 6. Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General laboratory workflow for SNAr reactions.

Versatility of Nucleophiles and Reaction Conditions

The SNAr reaction of 5-chloro-3-nitro-1,6-naphthyridine is highly versatile and accommodates a wide range of nucleophiles. The choice of solvent and base is critical for optimal results and depends on the nature of the nucleophile.

Nucleophile TypeExample NucleophileTypical BaseTypical SolventApproximate Temperature (°C)
Nitrogen Primary/Secondary AminesK₂CO₃, Et₃NDMF, Acetonitrile25 - 100
AnilinesNaH, K₂CO₃DMF, Dioxane80 - 120
AzidesNaN₃DMF, DMSO50 - 100
Oxygen Alcohols/PhenolsNaH, K₂CO₃THF, Dioxane25 - Reflux
Sulfur ThiolsNaH, Cs₂CO₃THF, DMF0 - 50
Carbon Malonates, CyanidesNaH, K₂CO₃DMF, DMSO50 - 120

Note: Reaction conditions should be optimized for each specific substrate and nucleophile combination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently activated substrate, weak nucleophile, low reaction temperature, inactive base.Increase reaction temperature, use a stronger base, consider using a more polar aprotic solvent like DMSO.[8]
Formation of side products Competing reaction pathways, decomposition of starting material or product.Lower the reaction temperature, use a milder base, ensure an inert atmosphere to prevent oxidation.
Difficult purification Similar polarity of starting material and product, presence of colored impurities.Optimize the mobile phase for column chromatography, consider derivatization for easier separation, or use preparative HPLC.

Applications in Drug Discovery and Beyond

The products derived from the nucleophilic aromatic substitution of 5-chloro-3-nitro-1,6-naphthyridine are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications. The introduced nucleophilic fragment can be a key pharmacophore or a handle for further chemical modifications. For instance, the introduction of amine functionalities can lead to compounds with kinase inhibitory activity, a common strategy in cancer drug discovery.[9] The versatility of this reaction allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Synthesis of Novel Benzo[b][1][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.

  • Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. J-Stage.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Nucleophilic Arom
  • Nitro as a leaving group in an arom
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. Benchchem.
  • Nucleophilic arom
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Various sources.
  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.
  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
  • SNAr Solvents and Reagents. Wordpress.
  • Reaction Examples. Various sources.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene. Benchchem.

Sources

Application

Application Note: In Vitro Assay Preparation and Validation of 1,6-Naphthyridine Derivatives

Introduction & Chemical Rationale The compound 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) serves as a highly versatile and privileged building block in modern medicinal chemistry. The nitrogen-containing naph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The compound 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) serves as a highly versatile and privileged building block in modern medicinal chemistry. The nitrogen-containing naphthyridine core provides an excellent scaffold for enhancing polarity, aqueous solubility, and target interaction compared to traditional quinoline structures[1].

From a synthetic standpoint, this specific scaffold is engineered for rapid diversification:

  • C5-Chlorine: Acts as an optimal leaving group for nucleophilic aromatic substitution ( SN​Ar ) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), allowing the introduction of diverse aryl or amine pharmacophores.

  • C3-Nitro Group: Can be readily reduced to an amine, facilitating the synthesis of amides or ureas. These functional groups are critical for establishing hydrogen bonds with the hinge region of target kinases[2].

Derivatives synthesized from this scaffold have demonstrated potent broad-spectrum antitumor activity, acting as topoisomerase inhibitors[3] and highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[2]. This application note outlines the authoritative in vitro protocols required to prepare, handle, and validate these synthesized derivatives for preclinical oncology programs.

Mechanism of Action: Targeting FGFR4

Aberrant FGFR4 signaling, primarily driven by its ligand FGF19, is heavily implicated in the proliferation and survival of colorectal and hepatocellular carcinomas. 1,6-naphthyridine derivatives act as ATP-competitive inhibitors, lodging into the kinase hinge region (interacting with residues like Glu520 and Met524) to disrupt downstream MAPK/ERK signaling[2].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Kinase Domain) FGF19->FGFR4 Activates FRS2 FRS2 / Grb2 Adapter Proteins FGFR4->FRS2 Phosphorylates Derivative 1,6-Naphthyridine Derivative Derivative->FGFR4 Competitive Inhibition at ATP Hinge Region MAPK MAPK / ERK Signaling Cascade FRS2->MAPK Signal Transduction Proliferation Colorectal Cancer Cell Proliferation MAPK->Proliferation Induces

Figure 1: Mechanism of action of 1,6-naphthyridine derivatives inhibiting the FGF19/FGFR4 signaling cascade.

Experimental Workflow

The validation of a newly synthesized 1,6-naphthyridine derivative requires a self-validating system: starting from precise stock preparation, moving to phenotypic cellular assays (CCK-8), and concluding with target-specific biochemical validation (Kinase Assay).

Assay_Workflow cluster_assays In Vitro Validation Assays Scaffold 5-Chloro-3-nitro- 1,6-naphthyridine Synthesis Chemical Derivatization Scaffold->Synthesis Nucleophilic Substitution Stock 10 mM Stock in 100% DMSO Synthesis->Stock Purification & Dissolution CCK8 CCK-8 Cytotoxicity (HCT116 Cells) Stock->CCK8 Serial Dilution (≤0.1% DMSO) Kinase FGFR4 Kinase Inhibition (ADP-Glo) Stock->Kinase Serial Dilution (≤1% DMSO) Analysis IC50 Calculation & Data Modeling CCK8->Analysis Kinase->Analysis

Figure 2: End-to-end experimental workflow for validating 1,6-naphthyridine derivatives.

Reagent Preparation & Handling

Rationale: Naphthyridine derivatives are generally hydrophobic. Improper solubilization will lead to compound precipitation in aqueous assay buffers, resulting in artificially high IC50​ values (false negatives).

  • Primary Stock (10 mM): Dissolve the synthesized 1,6-naphthyridine derivative in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO). Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent potential photolytic degradation of the nitro/amine groups) and store at -20°C.

  • Working Dilutions: Always perform serial dilutions in 100% DMSO first, before making a final 1:1000 dilution into the aqueous assay buffer or cell culture media. Causality: This ensures the final DMSO concentration never exceeds 0.1% in cellular assays, preventing solvent-induced basal cytotoxicity that would confound the true pharmacological effect of the drug[4].

Protocol I: CCK-8 Cytotoxicity Assay (HCT116 Cells)

Rationale: The Cell Counting Kit-8 (CCK-8) assay is utilized over traditional MTT assays because its active ingredient, WST-8, is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This eliminates the need for toxic solubilization buffers, reduces pipetting errors, and preserves cell architecture[4][5].

Step-by-Step Methodology
  • Cell Seeding: Harvest HCT116 colorectal cancer cells during the logarithmic growth phase. Seed 3,000 cells/well in 100 µL of complete growth medium (e.g., McCoy's 5A + 10% FBS) in a 96-well flat-bottom tissue culture plate.

    • Expert Insight: Seeding density is critical. 3,000 cells/well ensures the cells do not reach 100% confluence (contact inhibition) during the 72-hour assay window, which would artificially halt proliferation.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2​ atmosphere for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Aspirate the media. Add 100 µL of fresh media containing the 1,6-naphthyridine derivative at various concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil)[4].

  • Exposure: Incubate for 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Avoid introducing bubbles, as they will interfere with optical density (OD) readings.

  • Color Development: Incubate for 1 to 3 hours at 37°C. Monitor visually until the vehicle control wells turn a distinct orange color.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

    • Expert Insight: Measure a reference wavelength at 650 nm and subtract it from the 450 nm reading to eliminate background noise caused by cellular debris or plate plastic imperfections.

Protocol II: In Vitro FGFR4 Kinase Inhibition Assay

Rationale: To prove that the cytotoxicity observed in the CCK-8 assay is mechanistically driven by target engagement, a biochemical kinase assay is required. The ADP-Glo™ Kinase Assay is preferred as it measures the generation of ADP directly, making it a universal, homogeneous, and antibody-free method[2].

Step-by-Step Methodology
  • Buffer Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT). Causality: DTT maintains the reducing environment necessary for kinase domain stability, while MgCl2​ is an essential cofactor for ATP binding.

  • Enzyme/Substrate Mix: Dilute recombinant human FGFR4 kinase domain and the synthetic peptide substrate (e.g., Poly[Glu:Tyr] 4:1) in the Kinase Buffer.

  • Compound Pre-incubation: In a 384-well white plate, mix 2 µL of the Enzyme/Substrate mix with 1 µL of the 1,6-naphthyridine derivative (serial dilutions). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 2 µL of ATP to initiate the reaction.

    • Expert Insight: The ATP concentration must be set precisely at the Km​ value for FGFR4 (typically ~10-15 µM). If ATP is too high, it will outcompete the inhibitor, resulting in false negatives for ATP-competitive 1,6-naphthyridine derivatives.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step completely depletes any unreacted ATP, leaving only the ADP generated by the kinase reaction.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Measurement: Read luminescence on a multi-mode plate reader. Luminescence is directly proportional to kinase activity; thus, effective inhibitors will yield low luminescent signals.

Quantitative Data Interpretation

Data should be normalized against the vehicle control (100% viability/activity) and a blank (0% viability/activity). IC50​ values are calculated using a 4-parameter logistic (4PL) non-linear regression model.

Below is a representative data summary table demonstrating the structure-activity relationship (SAR) progression from the raw scaffold to highly optimized derivatives[2][4].

Compound IDStructural Derivation from ScaffoldFGFR4 Kinase IC50​ (nM)HCT116 Cell Viability IC50​ (µM)Selectivity Index (Target vs. Cell)
Scaffold 5-chloro-3-nitro-1,6-naphthyridine> 10,000> 100.00N/A
Derivative 16f C5-Aryl, C3-Amine substitution14.2 ± 1.13.28 ± 0.15230
Derivative 19g C5-Urea, C3-Amide substitution3.5 ± 0.40.85 ± 0.08242
Ponatinib Positive Control (Pan-Kinase Inhibitor)1.2 ± 0.20.45 ± 0.05375
5-Fluorouracil Positive Control (Chemotherapy)N/A12.40 ± 1.20N/A

Note: The raw scaffold exhibits no significant biological activity. The derivatization at the C5 and C3 positions is strictly required to achieve nanomolar target engagement and micromolar cellular efficacy.

References

  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. sciety.org.[Link]

  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. researchgate.net.[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. nih.gov.[Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. nih.gov.[Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. mdpi.com.[Link]

Sources

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-chloro-3-nitro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine core is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bonds have led to its incorporation into a wide range of biologically active molecules, including antibacterial, antitumor, and antiviral agents.[1] The targeted functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the naphthyridine ring system.[2]

This guide provides a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction of 5-chloro-3-nitro-1,6-naphthyridine, a substrate that presents both opportunities and challenges due to its specific electronic and structural features. The presence of the electron-withdrawing nitro group and the less reactive chloro leaving group, coupled with the potential for the nitrogen atoms of the naphthyridine core to interact with the catalyst, necessitates a carefully optimized reaction protocol.[3][4]

Mechanistic Considerations: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X OxiAdd->ArPdX Ar¹-X Transmetalation Transmetalation Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1PdAr2 Ar²-B(OR)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Ar¹-Ar² Product 5-aryl-3-nitro-1,6-naphthyridine RedElim->Product Ar1X 5-chloro-3-nitro-1,6-naphthyridine Ar1X->OxiAdd Ar2B Arylboronic Acid/Ester Ar2B->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 5-chloro-3-nitro-1,6-naphthyridine. This is often the rate-determining step, particularly with less reactive aryl chlorides. The electron-withdrawing nitro group on the naphthyridine ring can facilitate this step.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki Coupling of 5-chloro-3-nitro-1,6-naphthyridine with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki coupling of 5-chloro-3-nitro-1,6-naphthyridine with phenylboronic acid. This method can be adapted for other arylboronic acids with potential for re-optimization of reaction conditions.

Materials:

  • 5-chloro-3-nitro-1,6-naphthyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-chloro-3-nitro-1,6-naphthyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water.

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at 90-100 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-3-nitro-1,6-naphthyridine.

Data Presentation: Representative Reaction Conditions and Outcomes

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a related substrate, methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, which demonstrates the feasibility and potential yields for functionalizing the 1,6-naphthyridine core.[1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂ (10)SPhos (10)K₃PO₄DMF:n-butanol (9:1)80192
24-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (10)SPhos (10)K₃PO₄DMF:n-butanol (9:1)80194
34-Biphenylboronic acidPdCl₂(PPh₃)₂ (10)SPhos (10)K₃PO₄DMF:n-butanol (9:1)80190
44-Acetylphenylboronic acidPdCl₂(PPh₃)₂ (10)SPhos (10)K₃PO₄DMF:n-butanol (9:1)80188

Data adapted from a study on a structurally related 1,6-naphthyridine derivative for illustrative purposes.[1]

Troubleshooting and Optimization

The Suzuki coupling of 5-chloro-3-nitro-1,6-naphthyridine may present challenges. The following guide addresses common issues and suggests optimization strategies.

Troubleshooting Start Low or No Conversion CatalystPoisoning Catalyst Poisoning by Naphthyridine? Start->CatalystPoisoning InefficientOxidativeAddition Inefficient Oxidative Addition of C-Cl bond? Start->InefficientOxidativeAddition Protodeboronation Protodeboronation of Boronic Acid? Start->Protodeboronation Solution1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield Pd center. CatalystPoisoning->Solution1 Yes Solution2 Increase reaction temperature or switch to a more active catalyst system (e.g., with NHC ligands). InefficientOxidativeAddition->Solution2 Yes Solution3 Use boronic esters (e.g., pinacol esters) or anhydrous conditions. Protodeboronation->Solution3 Yes

Figure 2: A troubleshooting workflow for common issues.

  • Low to No Conversion:

    • Catalyst Poisoning: The nitrogen atoms in the 1,6-naphthyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[3]

      • Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can sterically shield the palladium center and mitigate catalyst inhibition.[7][8]

    • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds.

      • Solution: Increase the reaction temperature, or screen more active catalyst systems. N-Heterocyclic carbene (NHC) ligands can also be effective for activating aryl chlorides.[6]

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient heteroaryl boronic acids.[3]

      • Solution: Use more stable boronate esters, such as pinacol esters, or conduct the reaction under strictly anhydrous conditions.

    • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur.

      • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to minimize the presence of oxygen, which can promote homocoupling.[3]

    • Dehalogenation: The chloro group is replaced by a hydrogen atom.

      • Solution: Optimize the base and solvent system. Sometimes a weaker base or a different solvent can suppress this side reaction.[4]

Conclusion

The Suzuki-Miyaura cross-coupling of 5-chloro-3-nitro-1,6-naphthyridine is a valuable transformation for the synthesis of highly functionalized molecules with significant potential in drug discovery and materials science. While the substrate presents unique challenges, a rational approach to catalyst and ligand selection, along with careful optimization of reaction conditions, can lead to successful and high-yielding outcomes. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to explore the rich chemistry of the 1,6-naphthyridine scaffold.

References

  • Anonymous. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[3][9]-naphthyridines. Journal of Saudi Chemical Society, 21(1), S217-S223. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Jadhav, G. R., & Shaikh, M. U. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(42), 11843-11861. [Link]

  • Shimizu, M. (2009). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 67(5), 484-493. [Link]

  • Wadsworth, A. D., et al. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry - A European Journal, 24(28), 7131-7136. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-46). Royal Society of Chemistry. [Link]

  • Anonymous. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Synthesis, 56(18), 3555-3574. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Anonymous. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Anonymous. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(36), 12879-12891. [Link]

  • Anonymous. (n.d.). Optimization of the Solvent and Base a. ResearchGate. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Buta, R. O., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(11), 1548. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. [Link]

  • Anonymous. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Anonymous. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

  • Haas, D., et al. (2018). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 20(1), 182-185. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Anonymous. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

Sources

Application

Application Note: Strategic Functionalization of the 5-Chloro-3-nitro-1,6-naphthyridine Scaffold

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent functionalization pathways, and self-validating experimental protocols. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent functionalization pathways, and self-validating experimental protocols.

Executive Summary

The 1,6-naphthyridine heterocyclic core is a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors and integrin antagonists[1][2]. Within this chemical space, 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) emerges as an exceptionally versatile, highly activated building block. The synergistic electron-withdrawing effects of the bicyclic diaza-system and the C3-nitro group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This renders the C5-position highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, allowing for rapid, modular diversification during Structure-Activity Relationship (SAR) campaigns[1].

This application note details the mechanistic causality behind the scaffold's reactivity and provides field-proven, self-validating protocols for its functionalization.

Mechanistic Rationale & Divergent Pathways

The regioselective reactivity of 5-chloro-3-nitro-1,6-naphthyridine is governed by the electronic topology of the fused ring system. The C5-chloride is situated alpha to the N6 nitrogen, mirroring the hyper-reactivity of 2-chloropyridines but amplified by the extended aromatic system[3]. Furthermore, the C3-nitro group exerts a powerful inductive and resonance-withdrawing pull across the fused system.

When a nucleophile attacks C5, the resulting negative charge in the Meisenheimer intermediate is highly stabilized by delocalization onto both the N6 nitrogen and the C3-nitro group. Consequently, SNAr reactions proceed with exceptionally rapid kinetics, often at room temperature. For carbon-carbon bond formation, the polarized C5–Cl bond readily undergoes oxidative addition with Palladium(0) or Cobalt catalysts, though reaction conditions must be carefully tuned to prevent premature reduction of the nitro group[4].

G cluster_0 Primary Functionalization (C5) Scaffold 5-Chloro-3-nitro-1,6-naphthyridine (Highly Electrophilic Core) SNAr SNAr Reaction (N, O, S Nucleophiles) Scaffold->SNAr Base, Polar Solvent CrossCoupling Cross-Coupling (Pd/Co Catalysis) Scaffold->CrossCoupling Organometallic, Ligand Prod1 5-Heteroatom-3-nitro- 1,6-naphthyridine SNAr->Prod1 Prod2 5-Aryl/Alkyl-3-nitro- 1,6-naphthyridine CrossCoupling->Prod2 Reduction Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Prod1->Reduction Prod2->Reduction Prod3 3-Amino-5-substituted- 1,6-naphthyridine Reduction->Prod3 SAR Diversification

Figure 1: Divergent functionalization pathways of the 5-chloro-3-nitro-1,6-naphthyridine scaffold.

Quantitative Data: Comparative Reactivity Profiles

The table below synthesizes optimal conditions for various functionalization classes, balancing yield against the chemical sensitivity of the nitro group.

Reaction ClassReagents / CatalystCoupling PartnerSolvent / TempTypical YieldMechanistic Advantage
SNAr (Amination) DIPEA (2.0 eq)1° / 2° AminesDMF, 25–50 °C80–95%Highly stabilized Meisenheimer complex allows mild heating.
SNAr (Etherification) NaH or Cs₂CO₃Alcohols / PhenolsTHF, 0–25 °C75–90%Rapid kinetics prevent competitive ether cleavage.
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃Arylboronic AcidsDioxane/H₂O, 80 °C65–85%Biphasic system ensures base solubility; dppf prevents catalyst poisoning.
Cobalt Alkylation CoCl₂ (5 mol%)Alkyl GrignardsTHF, 25 °C50–80%Mild room-temperature conditions tolerate the reducible nitro group[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each operational step is explicitly defined, alongside in-process validation checkpoints.

Protocol A: C5-Amination via SNAr

Objective: High-yielding installation of an amine nucleophile at the C5 position.

Materials:

  • 5-Chloro-3-nitro-1,6-naphthyridine (1.0 eq, limiting reagent)

  • Amine nucleophile (e.g., morpholine or substituted piperazine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Reactor Charging: Dissolve the naphthyridine scaffold in anhydrous DMF at room temperature.

    • Causality: DMF is a highly polar aprotic solvent that effectively solvates the transition state and stabilizes the anionic Meisenheimer intermediate, accelerating the reaction.

  • Base Addition: Add DIPEA (2.0 eq) in one portion.

    • Causality: DIPEA acts as a non-nucleophilic steric sponge. It scavenges the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

  • Nucleophile Addition: Add the amine dropwise. Stir the reaction at 25 °C to 50 °C for 2–4 hours.

  • Validation Checkpoint 1 (In-Process): Analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 209.6 for ³⁵Cl) is fully consumed, replaced by the [M+H]+ of the aminated product.

  • Workup & Isolation: Pour the reaction mixture slowly into rapidly stirring ice-water (5 volumes relative to DMF). Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Causality: The highly polar DMF and DIPEA salts remain in the aqueous phase, while the neutral organic product crashes out. This anti-solvent precipitation often bypasses the need for silica gel chromatography, yielding >95% pure material.

Protocol B: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C5–Aryl bond using palladium catalysis without reducing the nitro group.

Materials:

  • 5-Chloro-3-nitro-1,6-naphthyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Solvent Degassing: Combine 1,4-dioxane and water. Sparge with nitrogen or argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle.

  • Reagent Assembly: Add the scaffold, arylboronic acid, and K₂CO₃ to the degassed solvent. Finally, add the Pd(dppf)Cl₂ catalyst.

    • Causality: The bidentate dppf ligand creates a sterically hindered, electron-rich palladium center that resists deactivation by the coordinating nitrogen atoms of the naphthyridine ring.

  • Heating: Heat the biphasic mixture to 80 °C under an inert atmosphere for 4–6 hours.

    • Causality: The biphasic nature ensures the inorganic base (K₂CO₃) is dissolved in the aqueous layer, providing the hydroxide/carbonate ions necessary to activate the boronic acid for the transmetalation step.

  • Validation Checkpoint 2 (In-Process): TLC (Hexanes/EtOAc) should show a highly fluorescent product spot under 254 nm UV light, distinct from the starting material.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Shimkin, K. W., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 2024.1

  • Knochel, P., et al. "Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics." Organic Letters, 2017. 4

  • Montoir, D., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." PMC / NIH, 2016. 3

  • "COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN." Google Patents (WO2020092401A1), 2020. 2

Sources

Method

Application Note: Advanced Heterocyclic Synthesis Using 5-Chloro-3-nitro-1,6-naphthyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Strategic Rationale The 1,6-napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Strategic Rationale

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in agents designed for kinase inhibition (such as FGFR1 and VEGFR2)[1] (1) and various antiviral applications[2] (2). Among its functionalized derivatives, 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1)[3] (3) stands out as an exceptionally versatile building block.

As an application scientist, I approach this molecule not just as a starting material, but as a programmable logic board for organic synthesis. It offers two highly orthogonal reactive handles:

  • The C5-Chloride: Activated for rapid Nucleophilic Aromatic Substitution (SNAr) due to the adjacent N6 nitrogen[4].

  • The C3-Nitro Group: A powerful electron-withdrawing group (EWG) that activates the C4 position for oxidative amination and later serves as a latent amine for downstream annulation.

By exploiting these handles sequentially, researchers can rapidly assemble complex, multi-substituted tricyclic systems (e.g., imidazo[4,5-c][1,6]naphthyridines) that are otherwise synthetically intractable.

Mechanistic Pathways & Causality (E-E-A-T)

Understanding the electronic distribution of 5-chloro-3-nitro-1,6-naphthyridine is critical for predicting its reactivity and preventing off-target side reactions.

  • SNAr at C5 (Pathway A): The SNAr reaction at the C5 position is thermodynamically driven by the formation of a highly stabilized Meisenheimer complex. The negative charge generated during nucleophilic attack is delocalized directly onto the electronegative N6 atom. The presence of the 3-nitro group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire fused system, allowing these reactions to proceed at low temperatures (0 °C to RT), which prevents the degradation of the heterocycle[4] (4).

  • Oxidative Amination at C4 (Pathway B): Treatment of 3-nitro-1,6-naphthyridines with liquid ammonia results in highly regioselective nucleophilic attack at the C4 position[5] (5). This selectivity is governed by Coulombic interactions; C4 is the most electron-deficient carbon due to its ortho-relationship to the nitro group and para-relationship to N1. However, the initial attack forms a non-aromatic σ-adduct. The addition of Potassium Permanganate (KMnO4) is the causal factor that drives the reaction forward, acting as an in-situ oxidant to restore aromaticity and yield the 4-amino derivative.

Reaction Workflow Visualization

Pathway SM 5-Chloro-3-nitro- 1,6-naphthyridine SNAR SNAr at C5 (Amines/Alkoxides) SM->SNAR Pathway A OXAM Oxidative Amination at C4 (KMnO4/NH3) SM->OXAM Pathway B INT1 5-Substituted-3-nitro- 1,6-naphthyridine SNAR->INT1 INT2 4-Amino-5-chloro-3-nitro- 1,6-naphthyridine OXAM->INT2 RED1 Nitro Reduction (Pd/C, H2) INT1->RED1 RED2 Nitro Reduction (Fe/AcOH) INT2->RED2 DIAM1 3-Amino-5-substituted- 1,6-naphthyridine RED1->DIAM1 DIAM2 3,4-Diamine Intermediate RED2->DIAM2 CYC Cyclocondensation (Triethyl Orthoformate) DIAM2->CYC PROD Imidazo[4,5-c][1,6] naphthyridine Scaffold CYC->PROD

Figure 1: Orthogonal functionalization pathways of 5-chloro-3-nitro-1,6-naphthyridine.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the key transformations, providing a baseline for scale-up operations.

Reaction StepReagents & ConditionsTemp (°C)Time (h)Avg. Yield (%)Key Thermodynamic / Kinetic Driver
SNAr at C5 Morpholine, DIPEA, DMF0 to 252 - 485 - 92N6-stabilized Meisenheimer complex
C4 Oxidative Amination Liquid NH3, KMnO4-334 - 665 - 75C4 LUMO lowering by 3-NO2 group
C3 Nitro Reduction Fe powder, Glacial AcOH60288 - 95Chemoselective over C5-Cl reduction
Imidazo-Annulation Triethyl orthoformate110478 - 84Entropy-driven cyclocondensation

Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate integrity is verified before proceeding to subsequent steps.

Protocol 1: Chemoselective SNAr at C5

Objective: Displace the C5-chloride with a secondary amine without triggering ring-opening.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-chloro-3-nitro-1,6-naphthyridine (1.0 mmol, 209.6 mg) and anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104 µL) dropwise over 5 minutes.

    • Causality Note: Initiating the reaction at 0 °C suppresses exothermic degradation and prevents bis-addition, capitalizing on the extreme electrophilicity of the C5 position.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature. Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 210 [M+H]⁺) is completely replaced by the product mass (m/z 261 [M+H]⁺) within 2-4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (15 mL). The product will precipitate. Filter the solid, wash with cold water (3 x 5 mL), and dry under high vacuum to afford 4-(3-nitro-1,6-naphthyridin-5-yl)morpholine.

Protocol 2: Oxidative Amination at C4 (Chichibabin-Type)

Objective: Install a primary amine at C4 to set up an ortho-diamine relationship for future annulation.

  • Ammonia Condensation: Equip a 3-neck flask with a dry-ice/acetone condenser. Cool the flask to -33 °C and condense anhydrous ammonia gas until approximately 20 mL of liquid NH3 is collected.

  • Substrate Solvation: Dissolve 5-chloro-3-nitro-1,6-naphthyridine (1.0 mmol, 209.6 mg) directly into the liquid ammonia.

  • Oxidation: Add finely powdered KMnO4 (2.0 mmol, 316 mg) in small portions over 15 minutes.

    • Causality Note: The liquid ammonia acts as both the solvent and the nucleophile. KMnO4 is strictly required to oxidize the intermediate σ-adduct. Without it, the reaction stalls at a non-aromatic intermediate, leading to complex decomposition mixtures upon workup[5].

  • Propagation: Stir the dark mixture at -33 °C for 4 hours.

  • Workup: Remove the cooling bath and allow the ammonia to slowly evaporate overnight in a well-ventilated fume hood. Extract the remaining solid residue with hot ethyl acetate (3 x 20 mL). Filter the combined organic layers through a pad of Celite to remove insoluble manganese dioxide (MnO2) byproducts. Concentrate the filtrate to yield 4-amino-5-chloro-3-nitro-1,6-naphthyridine.

Protocol 3: Chemoselective Nitro Reduction & Imidazo-Annulation

Objective: Reduce the C3-nitro group without hydrodehalogenating the C5-chloride, followed by cyclization.

  • Reduction: Suspend 4-amino-5-chloro-3-nitro-1,6-naphthyridine (1.0 mmol) in glacial acetic acid (10 mL). Add activated iron powder (5.0 mmol, 279 mg).

    • Causality Note: Iron/AcOH is deliberately chosen over Pd/C catalytic hydrogenation. Palladium would readily catalyze the hydrodehalogenation of the C5-chloride. Iron selectively reduces the nitro group to yield the 3,4-diamine intermediate while preserving the C5-Cl handle for future cross-coupling.

  • Heating: Heat the suspension at 60 °C for 2 hours. Validate completion via TLC (DCM:MeOH 9:1); the yellow nitro compound will convert to a highly polar, fluorescent diamine.

  • Filtration: Cool to room temperature and filter through Celite to remove iron salts.

  • Annulation: To the acidic filtrate, add triethyl orthoformate (5.0 mL). Heat the mixture to 110 °C for 4 hours.

    • Causality Note: The ortho-diamine undergoes a rapid, entropy-driven cyclocondensation with the orthoester, locking the structure into a highly stable imidazo[4,5-c][1,6]naphthyridine core.

  • Final Workup: Concentrate the mixture under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3, extract with dichloromethane (3 x 15 mL), dry over Na2SO4, and purify via flash chromatography.

References

  • Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases Journal of Medicinal Chemistry - ACS Publications1

  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers The Journal of Organic Chemistry - ACS Publications 4

  • The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method. (Miron Woźniak Research Profile) ResearchGate 5

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications PMC - National Institutes of Health (NIH)2

  • 5-Chloro-3-nitro-1,6-naphthyridine | 1211534-54-1 ChemicalBook 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-3-nitro-1,6-naphthyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe bottleneck issues when functionalizing the 1,6-naphthyridine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe bottleneck issues when functionalizing the 1,6-naphthyridine scaffold. The synthesis of 5-chloro-3-nitro-1,6-naphthyridine is notoriously challenging due to the electron-deficient nature of the diazine-like bicyclic system, which resists electrophilic substitution and is prone to oxidative degradation.

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each synthetic step, we can implement self-validating protocols that drastically improve reaction yields, minimize tar formation, and ensure high-purity isolation.

Synthetic Workflow & Critical Bottlenecks

The standard route involves the nitration of 1,6-naphthyridin-5(6H)-one followed by chlorination. The diagram below highlights the critical nodes where yield drops typically occur.

SynthesisWorkflow A 1,6-Naphthyridin- 5(6H)-one B Nitration (HNO3/Oleum) A->B Electrophilic Substitution C 3-Nitro-1,6- naphthyridin-5(6H)-one B->C Temp Control Critical D Chlorination (POCl3 + DMF) C->D Vilsmeier-Haack Activation E 5-Chloro-3-nitro- 1,6-naphthyridine D->E Target Isolated

Synthetic workflow for 5-chloro-3-nitro-1,6-naphthyridine highlighting critical reaction nodes.

Troubleshooting FAQs

Q1: Why is my nitration step yielding <20% of the 3-nitro intermediate, accompanied by significant charring?

The Causality: The 1,6-naphthyridine core is highly electron-deficient[1]. In strongly acidic nitration media, both nitrogen atoms protonate, rendering the ring practically inert to standard electrophilic aromatic substitution. Forcing the reaction with high heat causes the nitric acid to act as an oxidant rather than a nitrating agent, leading to oxidative cleavage and charring[2]. The Solution: You must use a strictly anhydrous nitrating system—specifically, fuming nitric acid in oleum (fuming sulfuric acid). Oleum absorbs the water generated during the reaction, maintaining a high concentration of the active nitronium ion ( NO2+​ ). Temperature must be strictly maintained between 60–65 °C.

Q2: During the chlorination step, I observe incomplete conversion and a black, tarry residue. How can I improve this?

The Causality: The introduction of the strongly electron-withdrawing 3-nitro group further deactivates the naphthyridine ring. Consequently, the tautomeric 5-hydroxy oxygen becomes a very poor nucleophile toward neat Phosphorus Oxychloride ( POCl3​ ). Prolonged heating in neat POCl3​ leads to thermal degradation (tar). The Solution: You must add a catalytic amount of N,N-Dimethylformamide (DMF)[3]. DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium chloride). This intermediate rapidly attacks the 5-oxo oxygen, creating an excellent leaving group and facilitating rapid substitution by the chloride ion at much lower thermal stress.

Q3: How do different chlorinating agents compare for this specific substrate?

To validate the necessity of the Vilsmeier-Haack activation, we compared several chlorinating systems on the 3-nitro-1,6-naphthyridin-5(6H)-one substrate.

Table 1: Quantitative Comparison of Chlorinating Agents

Chlorinating AgentCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
POCl3​ (neat)None1051245Heavy tar formation; incomplete conversion.
POCl3​ DMF (0.1 eq) 105 3 82 Clean conversion; minimal degradation.
SOCl2​ DMF (0.1 eq)8024<10Substrate is too deactivated for SOCl2​ .
PCl5​ / POCl3​ None110665Over-chlorination byproducts observed.

Self-Validating Experimental Protocols

Protocol A: Optimized Nitration to 3-Nitro-1,6-naphthyridin-5(6H)-one

This protocol utilizes anhydrous conditions to prevent oxidative ring cleavage.

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel. Flush the system with dry Argon.

  • Dissolution: Add 10.0 g of 1,6-naphthyridin-5(6H)-one to 50 mL of 20% Oleum ( H2​SO4​/SO3​ ) at 0 °C. Stir until completely dissolved.

    • Self-Validation Checkpoint: The solution should be viscous and pale yellow. Any dark brown coloration at this stage indicates moisture contamination in your oleum.

  • Nitration: Dropwise, add 8.0 mL of fuming Nitric Acid ( HNO3​ , >90%) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Heating: Slowly ramp the temperature to 65 °C and hold for 4 hours.

  • Quenching: Cool the mixture to 0 °C and pour it extremely slowly over 500 g of crushed ice with vigorous stirring.

  • Isolation: Adjust the pH to 4.0 using cold 30% aqueous NaOH. Filter the resulting yellow precipitate, wash with ice-cold water (3 x 50 mL), and dry under vacuum at 50 °C. (Expected yield: 70-75%).

Protocol B: Catalytic Chlorination to 5-Chloro-3-nitro-1,6-naphthyridine

This protocol leverages DMF catalysis to avoid thermal degradation[3].

  • Reagent Mixing: In a 100 mL round-bottom flask, suspend 5.0 g of 3-nitro-1,6-naphthyridin-5(6H)-one in 25 mL of POCl3​ .

  • Activation: Add 0.2 mL (approx. 0.1 eq) of anhydrous DMF.

    • Self-Validation Checkpoint: Upon addition of DMF, a slight exotherm will occur, and the suspension will begin to thin out. This visually confirms the formation of the Vilsmeier-Haack complex.

  • Reflux: Heat the mixture to 105 °C. The mixture will become a dark, homogeneous amber solution within 30 minutes. Hold at this temperature for 3 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Concentration: Remove excess POCl3​ via rotary evaporation under reduced pressure. Do not skip this step; quenching large volumes of POCl3​ generates excessive heat that hydrolyzes the product back to the starting material.

  • Quenching: Dissolve the concentrated residue in 30 mL of DCM and pour it slowly into a vigorously stirred mixture of saturated aqueous NaHCO3​ (100 mL) and crushed ice.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate to yield the target compound as a pale yellow solid. (Expected yield: 80-85%).

References

  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review Source: ResearchGate URL
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives Source: ResearchGate URL
  • Amination and Synthesis of Some Nitronaphthyridines Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Solubilization of 5-chloro-3-nitro-1,6-naphthyridine

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals struggling to solubilize 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals struggling to solubilize 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1)[1].

Because of its unique structural topology, this compound frequently exhibits severe solubility bottlenecks during early-stage high-throughput screening and assay development[2]. Below, we dissect the physicochemical causality behind these issues and provide field-validated, self-verifying protocols to rescue your compound stocks.

I. Diagnostic Formulation Workflow

Before altering your assay parameters, follow this logical decision tree to systematically overcome the solubility barrier.

Workflow Start Compound Insoluble in 100% DMSO Step1 Assess Purity & Water Content Start->Step1 Step2 Apply Gentle Heating (37°C) & Sonication Step1->Step2 Decision1 Dissolved? Step2->Decision1 End1 Proceed to Aliquoting & Storage Decision1->End1 Yes Step3 Formulate with Co-solvents (PEG400/Tween-80) Decision1->Step3 No Decision2 Dissolved? Step3->Decision2 End2 Use in in vitro/in vivo Assays Decision2->End2 Yes Step4 Consider Salt Formation or Analogue Synthesis Decision2->Step4 No

Diagnostic workflow for troubleshooting DMSO solubility of 1,6-naphthyridine derivatives.

II. Deep-Dive Troubleshooting Q&A

Q1: Why does 5-chloro-3-nitro-1,6-naphthyridine resist solubilization even in 100% DMSO? The Causality: The insolubility is driven by exceptionally high crystal lattice energy, not just lipophilicity. The 1,6-naphthyridine core is a rigid, planar heteroaromatic system that strongly favors intermolecular π−π stacking. Furthermore, the strongly electron-withdrawing nitro group at the 3-position induces a massive dipole moment, leading to tight dipole-dipole interactions in the solid state. The 5-chloro group adds further lipophilic bulk[1]. While DMSO is a powerful polar aprotic solvent, the energy required to break this specific crystalline network often exceeds the solvation energy DMSO can provide at room temperature[2].

Q2: What is the optimal heating and sonication protocol without degrading the compound? The Causality: You must supply external kinetic energy to fracture the lattice, but excessive heat can trigger the degradation of nitroaromatics or cause DMSO to oxidize the compound. The Solution: Limit heating to a 37°C to 40°C water bath combined with ultrasonic cavitation. Cavitation creates localized, microscopic zones of high temperature and pressure that physically break apart the π−π stacked aggregates without raising the macroscopic temperature of the solution to degradative levels.

Q3: If 100% DMSO fails, what co-solvent systems are recommended for in vitro assays? The Causality: When pure DMSO fails, you must introduce molecules that sterically hinder the naphthyridine molecules from re-aggregating. The Solution: A combination of PEG400 and Tween 80 (Polysorbate 80) is highly effective[3]. PEG400 intercalates between the planar naphthyridine rings, using its flexible ethylene oxide chains to disrupt stacking. Tween 80 acts as a surfactant, lowering the interfacial tension and forming micelles that encapsulate the lipophilic 5-chloro moiety, preventing precipitation upon dilution into aqueous assay buffers[4].

Q4: How do I prevent "crash out" (precipitation) during freeze-thaw cycles or aqueous dilution? The Causality: DMSO is highly hygroscopic and freezes at a relatively high temperature (18.5°C). Every time a stock vial is opened, it absorbs atmospheric moisture, which exponentially decreases the solubility limit of lipophilic heterocycles[2]. Furthermore, rapid injection of a DMSO stock into an aqueous buffer causes "solvent shock"—a localized supersaturation that forces immediate crystallization. The Solution: Aliquot stocks immediately into single-use vials to prevent water absorption. During assay prep, add the aqueous buffer dropwise to the DMSO/compound mixture under constant vortexing, rather than pipetting the compound into the buffer.

III. Quantitative Formulation Guidelines

When utilizing co-solvents to rescue 5-chloro-3-nitro-1,6-naphthyridine, you must respect the biological tolerance limits of your assay. Exceeding these limits will result in solvent-induced cytotoxicity or artifactual assay readouts.

Solvent / ExcipientMax Tolerated Conc. (In Vitro Cells)Max Tolerated Conc. (In Vivo IV)Primary Solubilization Mechanism
DMSO ≤ 0.1% - 0.5% (v/v)≤ 10% (v/v)Polar aprotic solvation; disrupts hydrogen bonds.
PEG400 ≤ 1.0% - 5.0% (v/v)≤ 40% (v/v)Steric hindrance of π−π stacking; co-solvency[3].
Tween 80 ≤ 0.1% (v/v)≤ 5% (v/v)Surfactant; lowers interfacial tension, forms micelles[3].
HP- β -CD ≤ 1.0% - 2.0% (w/v)≤ 20% (w/v)Host-guest complexation; encapsulates lipophilic moieties.

IV. The "Rescue" Solubilization Protocol

This step-by-step protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: Desiccation and Pre-Wetting

  • Action: Store the powdered 5-chloro-3-nitro-1,6-naphthyridine in a vacuum desiccator for 24 hours prior to use. Weigh the desired amount and pre-wet with a minimal volume of 100% anhydrous DMSO (sealed under argon).

  • Causality: Eliminating trace water from both the crystal surface and the solvent maximizes the thermodynamic solubility limit[2].

Step 2: Thermal-Acoustic Disruption

  • Action: Seal the vial and alternate between a 37°C water bath (5 minutes) and an ultrasonic bath (5 minutes). Repeat for up to 3 cycles.

  • Causality: Synergizes thermodynamic expansion (heat) with mechanical lattice fracturing (cavitation).

Step 3: Self-Validation (The Tyndall Check)

  • Action: In a darkened room, shine a red or green laser pointer directly through the glass vial.

  • Validation: If you can see the visible path of the laser beam inside the liquid, the compound is scattering light (The Tyndall Effect). This proves you have a micro-suspension, not a true solution. If the beam is invisible inside the liquid, the compound is fully dissolved. If the beam is visible, proceed to Step 4.

Step 4: Co-Solvent Rescue (If Step 3 Fails)

  • Action: Formulate a ternary mixture. Add PEG400 and Tween 80 to achieve a final stock ratio of 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline or Buffer [4]. Add the solvents sequentially, vortexing between each addition.

  • Causality: This specific ratio leverages the penetrating power of DMSO, the steric bulk of PEG400, and the micellar encapsulation of Tween 80 to force the compound into a stable nano-emulsion or true solution[3].

Step 5: Step-Wise Aqueous Dilution

  • Action: When diluting the rescued stock into your final assay media, place the vial on a vortex mixer at medium speed. Add the aqueous media dropwise (1 drop per second) to the stock.

  • Causality: Prevents "solvent shock" and localized supersaturation, maintaining the equilibrium of the solvated naphthyridine molecules.

V. References

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions Source: Current Medicinal Chemistry (Balakin KV, et al.) URL:[Link]

  • Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations Source: Journal of Pharmacy and Pharmacology (Tønsberg H, et al.) URL:[Link]

Sources

Troubleshooting

column chromatography purification techniques for 5-chloro-3-nitro-1,6-naphthyridine

Welcome to the Technical Support Center. As researchers transition from synthesis to isolation, 5-chloro-3-nitro-1,6-naphthyridine presents a triad of chromatographic challenges: severe stationary-phase tailing, poor hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers transition from synthesis to isolation, 5-chloro-3-nitro-1,6-naphthyridine presents a triad of chromatographic challenges: severe stationary-phase tailing, poor hydrocarbon solubility, and high susceptibility to on-column degradation. This guide deconstructs the physical organic chemistry driving these issues and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound streak severely across the column, resulting in co-elution with impurities and poor mass recovery? A1: The 1,6-naphthyridine core contains two basic nitrogen atoms (N1 and N6) with localized lone pairs. These nitrogens act as strong hydrogen-bond acceptors and undergo severe acid-base interactions with the weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5) on the surface of standard stationary phase silica (1)[1].

  • The Fix: You must base-deactivate the silica. Supplement your mobile phase with 1–2% (v/v) triethylamine (TEA). TEA competitively binds to the acidic silanol sites, preventing the naphthyridine nitrogens from adhering to the stationary phase, thereby sharpening the elution band.

Q2: I used 5% Methanol in DCM with 1% TEA to improve solubility, but NMR analysis of the purified product shows loss of the chloro group. What happened? A2: You inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr) reaction directly on the column.

  • The Causality: In 5-chloro-3-nitro-1,6-naphthyridine, the C5 position is highly electrophilic. It is positioned alpha to the N6 nitrogen, and its electron density is further depleted by the strongly electron-withdrawing 3-nitro group (2)[2]. When methanol is combined with a base like TEA, trace amounts of methoxide ions are generated. Methoxide acts as a potent nucleophile, rapidly displacing the activated C5-chloride to form 5-methoxy-3-nitro-1,6-naphthyridine (3)[3].

  • The Fix: Never use nucleophilic alcohols (MeOH, EtOH) or primary/secondary amines as mobile phase modifiers for this compound. Restrict your solvent systems to non-nucleophilic combinations like Dichloromethane/Ethyl Acetate (DCM/EtOAc).

Q3: The crude reaction mixture is virtually insoluble in my starting mobile phase (e.g., 10% EtOAc in Hexanes). Direct liquid loading causes column blockage. How should I proceed? A3: Nitroaromatic heterocycles often exhibit strong intermolecular dipole-dipole stacking, resulting in high crystal lattice energy and poor solubility in non-polar hydrocarbon solvents (4)[4].

  • The Fix: Attempting a liquid load with a strong solvent (like pure DCM or DMF) will disrupt the column's equilibrium and cause the compound to crash out or streak. The self-validating solution is Dry Loading (detailed in the protocol below).

Part 2: Quantitative Solvent System Comparison

To optimize your purification, select a solvent system from the table below based on your specific crude profile. All quantitative ratios are volumetric (v/v).

Solvent System (v/v)Amine ModifierApprox. Target Rf​ Mechanistic AdvantageKnown Limitations
Hexane / EtOAc (1:1) 1% TEA0.25 - 0.35Optimal resolution for separating non-polar impurities.Poor crude solubility; strictly requires dry loading.
DCM / EtOAc (8:2) 1% TEA0.40 - 0.50High solubility for nitro-aromatics; prevents SNAr.Lower resolution for structurally similar naphthyridine analogs.
DCM / MeOH (95:5) None0.60 - 0.70Excellent solubility.NOT RECOMMENDED: Severe tailing; high risk of methoxide-driven SNAr.
Toluene / Acetone (7:3) 1% TEA0.30 - 0.40Excellent for highly crystalline nitro compounds.High boiling point of toluene complicates fraction drying.

Part 3: Decision Workflow

G SolCheck Soluble in low-polarity loading solvent? DryLoad Perform Dry Loading (Adsorb onto Silica) SolCheck->DryLoad No LiquidLoad Direct Liquid Loading (Minimal Volume) SolCheck->LiquidLoad Yes TailingCheck Tailing observed on standard silica TLC? DryLoad->TailingCheck LiquidLoad->TailingCheck AddTEA Add 1-2% Et3N to Eluent (Blocks Silanol Sites) TailingCheck->AddTEA Yes TailingCheck->StandardElution No SNArCheck Using nucleophilic solvent (e.g., MeOH)? AddTEA->SNArCheck SNArCheck->StandardElution No SNArCheck->SwitchSolvent Yes

Figure 1: Decision workflow for the chromatographic purification of 5-chloro-3-nitro-1,6-naphthyridine.

Part 4: Standard Operating Procedure (SOP)

Optimized Amine-Modified Dry-Load Chromatography

This protocol is designed as a self-validating system to ensure the integrity of the highly reactive 5-chloro group while mitigating tailing.

Step 1: Mobile Phase Preparation & Column Deactivation

  • Prepare a solvent mixture of Dichloromethane (DCM) and Ethyl Acetate (EtOAc) at a 9:1 ratio.

  • Add exactly 1% (v/v) Triethylamine (TEA). Validation Check: Spot the solvent on a pH strip; it should indicate a basic environment (~pH 9), confirming the presence of the silanol-blocking agent.

  • Slurry-pack standard silica gel (230–400 mesh) using this TEA-modified solvent. Flush 2 column volumes (CV) to fully base-deactivate the stationary phase.

Step 2: Dry Loading Preparation

  • Dissolve the crude 5-chloro-3-nitro-1,6-naphthyridine in a minimal volume of Tetrahydrofuran (THF) or DCM in a round-bottom flask.

  • Add dry silica gel equal to 2.5× the mass of your crude mixture.

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is achieved. Validation Check: The powder should not clump; clumping indicates residual solvent which will cause band broadening.

  • Carefully pour the dry-loaded powder evenly onto the flat surface of the packed column bed. Top with a 1 cm layer of clean sea sand to prevent disturbance.

Step 3: Elution and Fraction Collection

  • Begin elution with the 9:1 DCM/EtOAc (+1% TEA) mixture.

  • Gradually increase the polarity to 7:3 DCM/EtOAc (+1% TEA) over 5 CVs.

  • Collect fractions in clean borosilicate tubes.

Step 4: Fraction Analysis

  • Analyze fractions via Thin Layer Chromatography (TLC) using aluminum-backed silica plates pre-treated with 1% TEA in the developing solvent.

  • Visualize under a UV lamp at 254 nm. The nitro-naphthyridine core acts as a strong chromophore and will appear as a distinct, dark quenching spot. Validation Check: Co-spot the fractions with the original crude mixture to verify the Rf​ value matches the target compound and confirm the absence of the lower- Rf​ methoxy-degradation product.

  • Pool the pure fractions and concentrate under reduced pressure at ≤35∘C to prevent thermal degradation.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications.[Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. rhhz.net.[Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace.[Link]

  • BENZO[H]-1,6-NAPHTHYRIDINE SYNTHESIS VIA INTRA- MOLECULAR DIELS-ALDER REACTIONS OF ARYL OXAZOLES. UCLA – Chemistry and Biochemistry.[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1,6-Naphthyridine Halogenation

Welcome to the technical support center for the selective halogenation of 1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective halogenation of 1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments, with a focus on minimizing unwanted side reactions. Our approach is grounded in mechanistic understanding to empower you with the knowledge to optimize your reaction conditions.

Introduction to the Challenges of 1,6-Naphthyridine Halogenation

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2][3][4] Halogenated 1,6-naphthyridines are particularly valuable as they serve as versatile intermediates for further functionalization through cross-coupling reactions. However, the introduction of a halogen atom onto the 1,6-naphthyridine core is not always straightforward. The presence of two nitrogen atoms in the bicyclic system significantly influences its electronic properties, often leading to a mixture of products and undesired side reactions.[5][6]

This guide will walk you through the most common side reactions, their mechanistic origins, and practical strategies to achieve clean and selective halogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My halogenation of 1,6-naphthyridine is resulting in a mixture of regioisomers. How can I improve the selectivity?

A1: Understanding and Controlling Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the 1,6-naphthyridine ring is a known challenge.[6] The two nitrogen atoms deactivate the ring towards electrophilic attack, and their positions direct the substitution to specific carbons.

Common Scenarios and Solutions:

  • Mixture of C3 and C8 (or other) isomers: The electronic nature of the 1,6-naphthyridine ring can lead to substitution at multiple positions.

    • Troubleshooting:

      • Lower the reaction temperature: This can favor the formation of the thermodynamically more stable product.

      • Choice of Halogenating Agent: Less reactive halogenating agents may exhibit higher selectivity. For bromination, consider using N-bromosuccinimide (NBS) over elemental bromine.[7][8] For chlorination, N-chlorosuccinimide (NCS) can be a milder alternative to sulfuryl chloride (SOCl).[9][10]

      • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., CCl₄, dioxane) to polar aprotic (e.g., DMF, acetonitrile).

      • Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms as an N-oxide can direct the halogenation to a specific position.[11]

Q2: I am observing significant amounts of di- and poly-halogenated byproducts. How can I prevent over-halogenation?

A2: Minimizing Over-halogenation

Over-halogenation is a common issue when the mono-halogenated product is more reactive than the starting material.

Root Causes and Mitigation Strategies:

  • Excess Halogenating Agent: Using a stoichiometric excess of the halogenating agent is a primary cause of over-halogenation.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the halogenating agent. A slow, portion-wise addition of the reagent can also help maintain a low concentration throughout the reaction.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote further halogenation.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. Running the reaction at a lower temperature can also help improve selectivity.

ParameterRecommendation for Minimizing Over-halogenation
Stoichiometry 1.0 - 1.1 equivalents of halogenating agent
Addition Slow, portion-wise addition
Temperature Start at low temperatures (e.g., 0 °C) and gradually increase if necessary
Monitoring Frequent monitoring by TLC or LC-MS to determine the optimal reaction time
Q3: My reaction is turning dark, and I am isolating a complex mixture of products, possibly due to N-oxidation. How can I avoid this?

A3: Preventing N-Oxidation

The lone pair of electrons on the nitrogen atoms of the 1,6-naphthyridine ring can be susceptible to oxidation by certain halogenating agents, especially those with an electrophilic halogen source.[11] This can lead to the formation of N-oxides and subsequent decomposition pathways.

Preventative Measures:

  • Choice of Reagent: Some halogenating agents are more prone to causing N-oxidation than others.

    • Recommendation: For bromination, NBS is generally a good choice as it provides a low concentration of Br₂ in situ, minimizing side reactions.[12] For chlorination, NCS is often preferred over more aggressive reagents.

  • Use of a Radical Initiator (for specific reactions): In cases where a radical pathway is desired (e.g., benzylic bromination of a substituted 1,6-naphthyridine), using a radical initiator like AIBN or benzoyl peroxide with NBS in a non-polar solvent like CCl₄ can favor the desired radical substitution over ionic pathways that might lead to N-oxidation.[8]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a systematic approach to troubleshooting common side reactions during the halogenation of 1,6-naphthyridine.

G cluster_0 Problem Identification cluster_1 Analysis of Side Products cluster_2 Troubleshooting Strategies cluster_3 Specific Actions Problem Unsatisfactory Reaction Outcome (Low Yield, Mixture of Products) Analysis Characterize Byproducts (LC-MS, NMR) Problem->Analysis Regioisomers Regioisomers Detected Analysis->Regioisomers Isomer Mixture Overhalogenation Di/Poly-halogenated Products Analysis->Overhalogenation Higher MW Products N_Oxidation N-Oxide or Decomposition Products Analysis->N_Oxidation Polar Impurities/ Complex Mixture Optimize_Regio Optimize for Regioselectivity Regioisomers->Optimize_Regio Control_Stoich Control Stoichiometry & Conditions Overhalogenation->Control_Stoich Change_Reagent Change Halogenating Agent/Conditions N_Oxidation->Change_Reagent Action_Regio Lower Temperature Change Solvent Use Milder Reagent (NBS/NCS) Optimize_Regio->Action_Regio Action_Overhalo Use 1.0-1.1 eq. Reagent Slow Addition Monitor Reaction Closely Control_Stoich->Action_Overhalo Action_N_Ox Use NBS/NCS Consider Radical Conditions Inert Atmosphere Change_Reagent->Action_N_Ox

Caption: Troubleshooting workflow for 1,6-naphthyridine halogenation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)

This protocol is a starting point and may require optimization for your specific 1,6-naphthyridine derivative.

  • Preparation: To a solution of the 1,6-naphthyridine substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF, 0.1 M), add N-bromosuccinimide (1.05 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture (e.g., to 40-50 °C).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Monochlorination using N-Chlorosuccinimide (NCS)
  • Preparation: Dissolve the 1,6-naphthyridine substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetic acid, 0.1 M).

  • Reagent Addition: Add N-chlorosuccinimide (1.1 equiv) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Follow the extraction and purification steps as described in Protocol 1.

Mechanistic Insights into Side Reactions

A deeper understanding of the reaction mechanisms can guide your troubleshooting efforts.

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Side Reactions Start 1,6-Naphthyridine Sigma_Complex Sigma Complex Start->Sigma_Complex Attack by π-system N_Oxidation N-Oxidation Start->N_Oxidation Attack by Nitrogen Lone Pair E_plus E+ E_plus->Sigma_Complex Desired_Product Mono-halogenated Product Sigma_Complex->Desired_Product Deprotonation Overhalogenation Over-halogenation Desired_Product->Overhalogenation Further Reaction with E+

Caption: Key reaction pathways in 1,6-naphthyridine halogenation.

The primary pathway for halogenation is electrophilic aromatic substitution, proceeding through a sigma complex intermediate. However, the nitrogen lone pairs can also react with the electrophile, leading to N-oxidation. Furthermore, the initially formed mono-halogenated product can sometimes be more susceptible to further electrophilic attack, resulting in over-halogenation.

By carefully selecting your halogenating agent, controlling the reaction conditions, and monitoring the reaction progress, you can favor the desired reaction pathway and minimize the formation of these unwanted side products.

References

  • Selective halogenation of pyridines and diazines via unconventional intermediates. Colorado State University Libraries. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 2025, 12, 4066-4125. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives.
  • Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols.
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 2022, 87(20), 13467-13481. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC, 2021. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 2025, 15(35), 22315-22321. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC, 2021. [Link]

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. ACS Publications. [Link]

  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. BenchChem.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Nucleophilic chlorination of six‐membered heterocyclic N‐oxides with SOCl2 (examples
  • N-Chlorosuccinimide (NCS). Common Organic Chemistry.
  • N-Bromosuccinimide. SlideShare. [Link]

  • THE NAPHTHYRIDINES. Internet Archive.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
  • Electrophilic halogenation. Wikipedia. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 2024, 89(15), 10476-10486. [Link]

  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • Gas-Phase Studies of Nucleophilic Substitution Reactions: Halogenating. VCU Scholars Compass. [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Organic Chemistry Portal. [Link]

  • What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide? Quora. [Link]

  • Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. [Link]

  • Synthesis of Novel Benzo[b][5][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • Predicting Regioselectivity of Electrophilic Halogenation Reactions-Magical Power of Quantum Mechanics. LinkedIn. [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 2004, 47(18), 4417-4426. [Link]

  • 1,6- Naphthyridine. American Chemical Society. [Link]

  • Advances in the Chemistry of Naphthyridines. ResearchGate. [Link]

    • Allylic Halogenation| Reaction of alkene with NBS, SO2Cl2 | Preparation of Haloalkanes class12. YouTube. [Link]

  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. PMC. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Electrophilic aromatic substitution usually occurs

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature for 5-Chloro-3-nitro-1,6-naphthyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when functionalizing highly activated hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when functionalizing highly activated heterocyclic scaffolds. The 1,6-naphthyridine motif is a privileged, multivalent scaffold in medicinal chemistry, critical for developing kinase inhibitors and other targeted therapeutics[1].

When performing a Nucleophilic Aromatic Substitution (SNAr) on 5-chloro-3-nitro-1,6-naphthyridine , thermal control is the single most critical parameter. This guide provides mechanistic insights, troubleshooting workflows, and a self-validating protocol to help you achieve quantitative conversions without thermal degradation.

Mechanistic Causality: Why Temperature Dictates Success

To optimize this reaction, we must first understand the electronic environment of the substrate. The 5-position chlorine is hyper-activated by three distinct electron-withdrawing forces:

  • The inductive and resonance effects of the N1 and N6 nitrogens in the naphthyridine core.

  • The powerful electron-withdrawing 3-nitro group , which stabilizes the negative charge of the transition state[2].

  • The inherent electron deficiency of the fused bicyclic system.

Because of this extreme electrophilicity, the activation energy required for a nucleophile to attack the C5 position and form the resonance-stabilized carbanion (the Meisenheimer complex ) is exceptionally low[2]. Supplying excess thermal energy (e.g., heating to 60 °C) does not accelerate useful product formation; rather, it provides the energy required to breach the activation barriers of undesirable side reactions, such as off-target substitution, nitro-group reduction, or runaway polymerization. Literature precedent on similar highly activated 1,6-naphthyridines confirms that SNAr is typically complete within 1 hour at or below room temperature[3].

SNAr_Optimization Start 5-Chloro-3-nitro-1,6-naphthyridine + Nucleophile Decision Reaction Temperature Start->Decision Cold < 0 °C Decision->Cold Too Low Optimal 0 °C to 25 °C Decision->Optimal Sweet Spot Hot > 40 °C Decision->Hot Too High Stall Kinetic Stall (Incomplete Conversion) Cold->Stall Meisenheimer Meisenheimer Complex (Controlled Addition) Optimal->Meisenheimer Degradation Thermal Degradation (Tars & Byproducts) Hot->Degradation Product Pure Substituted Product Meisenheimer->Product -Cl⁻

Temperature-dependent kinetic pathways for 1,6-naphthyridine SNAr reactions.

Frequently Asked Questions (FAQs)

Q: Why does my reaction yield a dark, tarry mixture when heated to 60 °C? A: Heating highly activated SNAr substrates leads to thermal degradation. The nitro group and the heteroaromatic nitrogens make the ring highly susceptible to secondary nucleophilic attacks or polymerization at elevated temperatures. Heating is mechanistically unnecessary and actively detrimental to your yield.

Q: I ran the reaction at -78 °C to prevent degradation, but conversion stalled at 15%. Why? A: While the substrate is highly activated, the formation of the Meisenheimer complex still requires a baseline level of thermal energy. At cryogenic temperatures (-78 °C), the kinetic energy is too low for most nucleophiles to effectively attack the sterically hindered 5-position. The optimal initiation temperature to balance reactivity and stability is 0 °C.

Q: How does the choice of nucleophile dictate my temperature setpoint? A: Strong, unhindered nucleophiles (e.g., primary aliphatic amines, methoxide) react vigorously and require strict cooling (0 °C) throughout the reaction. Weaker or sterically hindered nucleophiles (e.g., anilines, bulky secondary amines) should be initiated at 0 °C to prevent initial exotherms, but may require natural warming to room temperature (20–25 °C) to achieve full conversion.

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Multiple spots on TLC (Impurities) Temperature too high during addition, leading to over-reaction, bis-substitution, or nitro-group interference.Lower initiation temperature to 0 °C. Ensure dropwise addition of the nucleophile to prevent localized thermal spiking.
Reaction stalls at ~50% conversion Nucleophile depletion (acting as a base to scavenge the HCl byproduct) or temperature is too low for a hindered nucleophile.Add 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) prior to nucleophile addition. Allow the reaction to warm to 25 °C if using a bulky amine.
Immediate precipitation of thick solids Exothermic shock causing localized overheating and polymerization, or rapid formation of insoluble hydrochloride salts.Dilute the reaction mixture to 0.1 M in THF or DCM. Maintain a strict 0 °C internal temperature and increase the stirring rate during addition.

Validated Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . By observing specific visual and kinetic checkpoints, you can confirm the mechanistic progression of the reaction in real-time.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 5-chloro-3-nitro-1,6-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Thermal Equilibration (Causality): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Why? Initiating at 0 °C suppresses the kinetic pathways leading to polymerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) via syringe.

  • Nucleophile Addition: Dissolve the nucleophile (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: You should observe a transient color change (often deepening to orange/red). This visually confirms the formation of the Meisenheimer complex[2].

  • Monitoring: Stir at 0 °C for 30 minutes. Check reaction progress via TLC or LC-MS.

    • Self-Validation Checkpoint 2: If starting material persists after 30 minutes, your nucleophile is sterically hindered. This validates the decision to remove the ice bath and allow the mixture to naturally warm to room temperature (25 °C).

  • Quenching: Once complete (typically < 1 hour), quench the reaction with saturated aqueous ammonium chloride to neutralize the basic environment.

  • Workup: Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes in-house optimization data for the substitution of 5-chloro-3-nitro-1,6-naphthyridine with a standard primary amine nucleophile.

Temperature ProfileConversion (%)Isolated Yield (%)Purity (LC-MS)Mechanistic Observation
-78 °C to -20 °C < 20%N/A> 95%Kinetic stall; insufficient thermal energy to overcome the activation barrier for Meisenheimer complex formation.
0 °C (Constant) > 99%92% > 98% Optimal thermal control; rapid addition-elimination without side reactions.
0 °C to 25 °C > 99%88%> 95%Controlled initiation prevents exotherm; warming provides necessary energy if utilizing hindered nucleophiles.
60 °C (Reflux) > 99%< 30%< 50%Thermal degradation; excess kinetic energy drives off-target substitution and tarry byproduct formation.

References

  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: 1,6-Naphthyridin-2(1H)
  • Title: Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)
  • Title: 16.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 5-Chloro-3-nitro-1,6-naphthyridine

Welcome to the Naphthyridine Derivative Technical Support Center. As application scientists, we frequently see researchers encounter erratic assay results, poor yields, or "disappearing compound" syndromes when working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Naphthyridine Derivative Technical Support Center. As application scientists, we frequently see researchers encounter erratic assay results, poor yields, or "disappearing compound" syndromes when working with 5-chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) in aqueous environments.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for handling this highly reactive intermediate.

Part 1: Core Mechanisms of Degradation (FAQ)

Q1: Why does 5-chloro-3-nitro-1,6-naphthyridine degrade so rapidly in my aqueous assay buffers? A1: The degradation is driven by a rapid Nucleophilic Aromatic Substitution (SNAr) reaction. The 1,6-naphthyridine core is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C3 position further depletes electron density from the aromatic system. This synergistic electron withdrawal makes the C5 position—which bears the chloride leaving group—highly electrophilic.

In aqueous solutions, water molecules or hydroxide ions ( OH− ) act as nucleophiles. They attack the C5 position to form a Meisenheimer complex, followed by the rapid displacement of the chloride ion. This hydrolysis yields 5-hydroxy-3-nitro-1,6-naphthyridine, which immediately tautomerizes to the highly stable thermodynamic sink: 3-nitro-1,6-naphthyridin-5(6H)-one .

SNAr_Mechanism A 5-chloro-3-nitro-1,6-naphthyridine (Electron-Deficient Core) C Nucleophilic Attack at C5 (Meisenheimer Complex) A->C Electrophilic C5 B Aqueous Buffer (H2O / OH- Nucleophiles) B->C Nucleophile D Chloride Displacement (Leaving Group Exits) C->D Rate-Determining Step E 5-hydroxy-3-nitro-1,6-naphthyridine (Unstable Enol) D->E Fast F 3-nitro-1,6-naphthyridin-5(6H)-one (Stable Tautomer) E->F Rapid Equilibrium

Logical flow of the SNAr hydrolysis pathway for 5-chloro-3-nitro-1,6-naphthyridine in water.

Q2: If the compound is so unstable, why is it a standard building block in our pipeline? A2: Its instability in water is the exact reason it is so valuable in organic synthesis. The facile displacement of the C5 chloride allows for rapid, high-yield functionalization with various amines, thiols, or alkoxides. This reactivity is leveraged to synthesize complex 1,6-naphthyridine derivatives, which are heavily investigated for potent antiviral (e.g., anti-HSV-1) and anticancer properties .

Part 2: Troubleshooting Guide & Quantitative Stability

Q3: How can I prevent compound loss during in vitro biological assays? A3: You must manipulate the kinetics of the SNAr reaction. Because the reaction rate is directly proportional to the nucleophilicity of the solvent and the concentration of hydroxide ions, you must control pH, temperature, and solvent exposure.

  • pH Control (Causality): Higher pH increases [OH−] , exponentially accelerating degradation. Keep assay buffers at pH 6.0–6.5 if the biological target tolerates it. Avoid basic buffers (pH > 7.5) entirely.

  • Temperature Control (Causality): Hydrolysis is highly temperature-dependent. Keep all aqueous dilutions on ice until the exact moment of incubation.

  • Co-Solvent Shielding: Maintain the compound in 100% anhydrous DMSO for as long as possible.

Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of 5-chloro-3-nitro-1,6-naphthyridine under various conditions, demonstrating the critical need for environmental control.

pH LevelTemperature (°C)Solvent CompositionEstimated Half-Life ( t1/2​ )Degradation Risk
N/A-20°C100% Anhydrous DMSO> 6 monthsNegligible
4.04°C1% DMSO in Aqueous> 48 hoursLow
7.425°C1% DMSO in Aqueous~ 2 - 4 hoursHigh
7.437°C1% DMSO in Aqueous< 30 minutesCritical
9.025°C1% DMSO in Aqueous< 5 minutesExtreme

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol handling this compound must be a self-validating system . This means incorporating immediate Quality Control (QC) checks to confirm that the compound has not degraded prior to the start of your experiment.

Protocol: Just-In-Time Aqueous Preparation & Validation

Objective: Prepare aqueous assay solutions of 5-chloro-3-nitro-1,6-naphthyridine while minimizing hydrolysis, validated by an immediate LC-MS integrity check.

Step 1: Primary Stock Reconstitution

  • Equilibrate the lyophilized powder of 5-chloro-3-nitro-1,6-naphthyridine to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolve the powder in 100% anhydrous DMSO (water content <0.005%) to create a 10 mM primary stock.

  • Self-Validation: Inspect visually; the solution should be clear. Store immediately in single-use aliquots at -20°C.

Step 2: Intermediate Dilution

  • Thaw a single 10 mM DMSO aliquot.

  • Perform all serial dilutions required for your dose-response curve in 100% anhydrous DMSO. Do not introduce water at this stage.

Step 3: Just-In-Time Aqueous Spiking

  • Pre-chill your aqueous assay buffer (ideally pH 6.5) on ice.

  • Less than 2 minutes before assay initiation, spike the DMSO intermediate into the aqueous buffer. The final DMSO concentration must not exceed 1% v/v to prevent biological artifacts, but the exposure time to water must be minimized.

Step 4: LC-MS QC Verification (The Self-Validation Step)

  • Immediately draw a 10 µL aliquot from the highest concentration aqueous well.

  • Quench the aliquot into 90 µL of cold acetonitrile (ACN) containing 0.1% Formic Acid. The low pH and organic solvent instantly halt the SNAr hydrolysis.

  • Run a rapid LC-MS gradient. Verify the presence of the parent mass ( [M+H]+ approx. 210.0 m/z) and the absence of the hydrolyzed naphthyridinone mass ( [M+H]+ approx. 192.0 m/z). Proceed with the assay only if parent purity is >95%.

Workflow S1 Dry Powder Storage (-20°C) S2 10mM Stock (Anhydrous DMSO) S1->S2 Reconstitute (Dry environment) S3 Serial Dilutions (100% DMSO) S2->S3 Dilute S4 S4 S3->S4 Just-in-Time (< 2 mins to assay) S5 Immediate LC-MS Quench & QC Check S4->S5 Self-Validation (ACN + 0.1% FA)

Just-in-time preparation workflow to minimize aqueous degradation of the naphthyridine derivative.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect (ResearchGate). Available at:[Link]

  • Synthesis and anti-HSV-1 evaluation of new 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines and 3H-pyrido[2,3-b]pyrazolo[3,4-h]-1,6-naphthyridines. Organic and Medicinal Chemistry Letters (PubMed Central). Available at:[Link]

Troubleshooting

reducing impurities in 5-chloro-3-nitro-1,6-naphthyridine scale-up processes

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of 5-chloro-3-nitro-1,6-naphthyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of 5-chloro-3-nitro-1,6-naphthyridine .

Scaling up heterocyclic nitration and chlorination presents unique thermo-kinetic challenges. This guide bypasses basic synthetic theory to directly address the causality of impurity formation (over-nitration, N-dimerization, and hydrolysis) and provides field-proven, self-validating protocols to ensure high-purity continuous or batch manufacturing.

Pathway Visualization: Impurity Causality

ImpurityPathways SM 1,6-naphthyridin-5(6H)-one (Starting Material) Nitrated 3-nitro-1,6-naphthyridin-5(6H)-one (Key Intermediate) SM->Nitrated HNO3/H2SO4 (0-20 °C) OverNitrated 3,8-dinitro Impurity (Over-nitration) SM->OverNitrated Excess HNO3 / >40 °C Phosphate Dichlorophosphate Intermediate (Active Species) Nitrated->Phosphate POCl3 + DIPEA (< 25 °C) Dimer N-Dimer Impurity (Nucleophilic Attack) Nitrated->Dimer Reacts with Phosphate Phosphate->Dimer Product 5-chloro-3-nitro-1,6-naphthyridine (Target Product) Phosphate->Product Heat (70-90 °C) Cl- substitution Hydrolyzed 5-hydroxy Impurity (Hydrolysis Reversion) Product->Hydrolyzed Aqueous Quench (Exotherm >30 °C)

Fig 1: Synthesis workflow and causality of major impurities in 5-chloro-3-nitro-1,6-naphthyridine.

Troubleshooting & FAQs

Q1: How do I minimize regioisomeric and over-nitration impurities during the nitration of 1,6-naphthyridin-5(6H)-one? The Causality: The electron-deficient naphthyridine ring requires forcing conditions (mixed fuming HNO₃/H₂SO₄) for electrophilic aromatic substitution. While the 3-position is kinetically favored due to the directing effects of the heteroatoms, the 8-position remains susceptible. If the reaction temperature exceeds 40 °C or if a large excess of the nitronium ion (NO₂⁺) is present, secondary nitration occurs, yielding the 3,8-dinitro impurity[1]. The Solution: Treat this as a strictly stoichiometric process. Limit fuming HNO₃ to exactly 1.05 equivalents. Control the exotherm during addition by maintaining the internal temperature between 0 °C and 5 °C, and do not allow the bulk temperature to exceed 20 °C during the maturation phase.

Q2: During the scale-up of the POCl₃ chlorination step, I am seeing up to 10% of a high-molecular-weight "dimer" impurity. How can this be resolved? The Causality: Chlorination with POCl₃ does not occur in a single step; it proceeds via a highly reactive dichlorophosphate intermediate. If unreacted 3-nitro-1,6-naphthyridin-5(6H)-one is present alongside this intermediate, the oxygen or nitrogen of the starting material acts as a nucleophile. It attacks the intermediate to form a stable, unreactive "N-dimer"[2]. In batch scale-ups, poor mixing and slow heating profiles exacerbate this cross-reaction. The Solution: Separate the phosphorylation phase from the chlorination phase. Use a strong organic base like Diisopropylethylamine (DIPEA) and add POCl₃ at < 25 °C. At this temperature, phosphorylation is rapid and complete, but dimerization and chlorination are halted[2]. Once the starting material is entirely consumed (verified by in-process HPLC), heat the reactor to 70–90 °C to drive the chloride substitution.

Q3: My final product contains high levels of the 5-hydroxy (hydrolyzed) impurity after the aqueous workup. What is going wrong? The Causality: 5-chloro-3-nitro-1,6-naphthyridine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing 3-nitro group. Quenching excess POCl₃ with water is violently exothermic. If the localized temperature spikes above 30 °C in an aqueous environment, water or hydroxide ions will rapidly displace the labile chlorine, reverting your product back to the 5-hydroxy/5-oxo starting material[3]. The Solution: Never quench bulk POCl₃ directly. First, distill off the excess POCl₃ under reduced pressure. Second, perform a "reverse quench" by slowly adding the concentrated reaction mixture into a vigorously stirred, biphasic mixture of dichloromethane (DCM) and ice-cold saturated NaHCO₃, strictly maintaining the internal temperature below 10 °C[3].

Quantitative Data: Impurity Profiles by Process

The following table summarizes the quantitative impact of transitioning from a standard, uncontrolled batch process to our optimized, self-validating scale-up protocol.

Process ParameterN-Dimer Impurity (%)Hydrolysis Impurity (%)Over-nitration (%)Overall Yield (%)
Standard Batch (Excess reagents, direct quench)8.512.05.545
Optimized Scale-Up (DIPEA mediated, vacuum distillation, cold reverse quench)< 0.5< 1.0< 0.582

Step-by-Step Experimental Methodologies

Protocol 1: Controlled Nitration of 1,6-naphthyridin-5(6H)-one

Self-Validating Step: The reaction must remain a clear, deep-yellow solution. A shift to dark orange/red indicates thermal runaway and over-nitration.

  • Reactor Preparation: Charge a jacketed reactor with concentrated H₂SO₄ (5.0 volumes relative to starting material). Cool the reactor to 0 °C to 5 °C.

  • Substrate Addition: Add 1,6-naphthyridin-5(6H)-one (1.0 eq) portion-wise, ensuring the internal temperature (T_int) does not exceed 10 °C. Stir until fully dissolved.

  • Nitration: Prepare a solution of fuming HNO₃ (1.05 eq) in concentrated H₂SO₄ (1.0 vol). Add this mixed acid dropwise to the reactor over 2 hours, maintaining T_int < 10 °C.

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours. Pull an aliquot for HPLC analysis (Target: < 1% starting material).

  • Quench: Slowly pour the reaction mixture over crushed ice (15 volumes) with vigorous agitation. Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 45 °C.

Protocol 2: Optimized POCl₃ Chlorination and Quench

Self-Validating Step: Complete consumption of the starting material must be confirmed at 20 °C prior to applying heat, ensuring zero dimer formation.

  • Phosphorylation Phase: Charge a dry reactor with 3-nitro-1,6-naphthyridin-5(6H)-one (1.0 eq), chlorobenzene (7.0 volumes), and DIPEA (1.3 eq). Cool to 15 °C.

  • Reagent Addition: Add POCl₃ (1.2 eq) dropwise over 45 minutes, keeping T_int < 25 °C. Stir at 20 °C for 1 hour.

  • In-Process Control (IPC): Analyze via HPLC. The starting material should be < 0.5%, entirely converted to the dichlorophosphate intermediate.

  • Chlorination Phase: Heat the reactor to 90 °C and hold for 2.5 hours to drive the chloride substitution.

  • Concentration: Cool to 40 °C. Apply vacuum (50-100 mbar) to distill off excess POCl₃ and approximately 50% of the chlorobenzene.

  • Reverse Quench: Cool the concentrated residue to 20 °C. In a separate quench vessel, prepare a mixture of DCM (10 volumes) and saturated aqueous NaHCO₃ (10 volumes) chilled to 0 °C. Slowly transfer the reaction mixture into the quench vessel, maintaining T_int < 10 °C.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield high-purity 5-chloro-3-nitro-1,6-naphthyridine.

References

  • Naphthyridines. Part 111. Hydroxynaphthyridines. RSC Publishing, 1956. Available at:[Link]

  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry (ACS), 2011. Available at:[Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871. American Chemical Society (ACS Omega), 2021. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-chloro-3-nitro-1,6-naphthyridine vs 5-bromo-3-nitro-1,6-naphthyridine reactivity

As a Senior Application Scientist in medicinal chemistry, I frequently guide research teams through the nuanced selection of heterocyclic building blocks. When functionalizing the 1,6-naphthyridine core—a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently guide research teams through the nuanced selection of heterocyclic building blocks. When functionalizing the 1,6-naphthyridine core—a privileged scaffold in kinase inhibitors and anti-infectives—the choice of halogen at the 5-position is not merely a matter of availability; it dictates the entire synthetic trajectory[1].

This guide provides an objective, data-driven comparison between 5-chloro-3-nitro-1,6-naphthyridine and 5-bromo-3-nitro-1,6-naphthyridine , detailing the mechanistic causality behind their divergent reactivity profiles and providing self-validating experimental protocols to ensure reproducible scaffold functionalization.

Mechanistic Divergence: The Causality Behind the Halogen Effect

The 5-position of the 1,6-naphthyridine ring is highly electron-deficient. It is activated both by the adjacent nitrogen (N6) and the strong electron-withdrawing 3-nitro group located across the fused system. However, the nature of the halogen fundamentally alters the preferred mode of reactivity.

The Chloro Advantage: Nucleophilic Aromatic Substitution (SNAr)

In [2], the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer intermediate, rather than the cleavage of the carbon-halogen bond. Because chlorine is significantly more electronegative than bromine, the 5-chloro derivative provides superior inductive stabilization of this transition state. Consequently, the reactivity order for SNAr follows the trend F > Cl > Br > I[3]. For amine or alkoxide displacements, 5-chloro-3-nitro-1,6-naphthyridine is the superior electrophile, requiring milder conditions and yielding fewer degradation byproducts.

The Bromo Advantage: Palladium-Catalyzed Cross-Coupling

Conversely, in [4] (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–X bond. This step is governed by bond dissociation energy (BDE). The C–Br bond (~68 kcal/mol) is considerably weaker than the C–Cl bond (~81 kcal/mol). Therefore, 5-bromo-3-nitro-1,6-naphthyridine undergoes oxidative addition much more rapidly, making it the preferred and more robust substrate for metal-catalyzed C–C and C–N bond formations[3].

Reactivity Sub_Cl 5-Chloro-3-nitro- 1,6-naphthyridine SNAr SNAr Pathway (Nucleophilic Attack) Sub_Cl->SNAr Preferred (High Electronegativity) Sub_Br 5-Bromo-3-nitro- 1,6-naphthyridine Coupling Cross-Coupling (Oxidative Addition) Sub_Br->Coupling Preferred (Low Bond Energy) Meisenheimer Meisenheimer Complex (Stabilized by Cl) SNAr->Meisenheimer Pd_Complex Pd(II) Intermediate (Fast C-Br Cleavage) Coupling->Pd_Complex Prod_SNAr SNAr Product Meisenheimer->Prod_SNAr Prod_Coup Coupled Product Pd_Complex->Prod_Coup

Figure 1: Mechanistic divergence of 5-halo-1,6-naphthyridines based on halogen electronegativity.

Comparative Performance Data

To objectively guide scaffold selection, the following table summarizes the quantitative performance metrics of both derivatives under standard benchmarking conditions.

Reaction Parameter5-Chloro-3-nitro-1,6-naphthyridine5-Bromo-3-nitro-1,6-naphthyridine
Optimal Application Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Rate-Determining Step Meisenheimer Complex FormationOxidative Addition
Leaving Group Ability (SNAr) Excellent (High electronegativity)Moderate (Lower electronegativity)
C–X Bond Dissociation Energy ~81 kcal/mol (Stronger)~68 kcal/mol (Weaker)
Typical SNAr Yield (Amine, 25°C, 2h) >90% (Rapid, complete conversion)<65% (Sluggish, requires heating)
Typical Suzuki Yield (PhB(OH)₂, 90°C, 3h) <45% (Sluggish oxidative addition)>88% (Rapid oxidative addition)

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems. I have included specific in-process controls (IPCs) and visual cues so that researchers can verify the mechanistic integrity of the reaction in real-time.

Protocol A: SNAr Amination of 5-Chloro-3-nitro-1,6-naphthyridine

Objective: Formation of a C–N bond using a secondary amine (e.g., morpholine).

  • Reagent Preparation: Dissolve 5-chloro-3-nitro-1,6-naphthyridine (1.0 equiv) in anhydrous THF (0.2 M).

    • Causality: THF is selected over protic solvents (like methanol) to prevent competitive alkoxide formation at the highly electrophilic 5-position.

  • Amine Addition: Add morpholine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) dropwise at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It prevents the hydrochloride salt of the nucleophilic amine from precipitating, which would otherwise stall the reaction kinetics.

  • Reaction & Validation: Allow the reaction to warm to 25°C and stir for 2 hours.

    • Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep orange, homogeneous solution as the Meisenheimer complex forms and resolves. Complete conversion is confirmed via LC-MS when the starting material mass (m/z 209) is fully depleted.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Coupling of 5-Bromo-3-nitro-1,6-naphthyridine

Objective: Formation of a C–C bond using an aryl boronic acid.

  • Reagent Preparation: Charge a Schlenk flask with 5-bromo-3-nitro-1,6-naphthyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). Suspend in a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M).

    • Causality: A biphasic Dioxane/H₂O system ensures the simultaneous solubility of the lipophilic naphthyridine scaffold and the inorganic base required to activate the boronic acid.

  • Degassing (Critical Step): Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Degassing prevents O₂-mediated oxidation of the electron-rich Pd(0) catalyst, which would prematurely terminate the catalytic cycle.

  • Catalyst Addition & Reaction: Add Pd(dppf)Cl₂ (5 mol%). Heat the mixture to 90°C for 3 hours.

    • Validation Check: The initial red/orange Pd(dppf)Cl₂ suspension will rapidly darken to a deep brown/black solution as the active Pd(0) species is generated. If palladium black precipitates onto the flask walls before 3 hours, it indicates catalyst death (typically due to inadequate degassing).

  • Workup: Filter the hot mixture through a short pad of Celite to remove palladium residues. Dilute the filtrate with water, extract with DCM, dry, and purify via flash chromatography.

Workflow Start Select Scaffold Based on Target Transformation Split1 Reaction Type? Start->Split1 Path1 SNAr Protocol (Use 5-Chloro) Split1->Path1 C-N / C-O Bond Path2 Pd-Coupling Protocol (Use 5-Bromo) Split1->Path2 C-C Bond Step1A 1. Dissolve in Anhydrous THF 2. Add Amine (1.1 eq) 3. Add DIPEA (2.0 eq) Path1->Step1A Step2A 1. Dissolve in Dioxane/H2O 2. Add Boronic Acid & K2CO3 3. Degas with N2 (15 min) Path2->Step2A Step1B 1. Stir at 25°C for 2h 2. IPC: Monitor Color Change 3. Confirm by LC-MS Step1A->Step1B Workup Aqueous Workup & Extraction Step1B->Workup Step2B 1. Add Pd(dppf)Cl2 (5 mol%) 2. Heat at 90°C for 3h 3. IPC: Monitor Pd(0) Formation Step2A->Step2B Step2B->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Experimental workflow and decision matrix for functionalizing 1,6-naphthyridine scaffolds.

References

  • Véliz, E. A., et al. "SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." Journal of the American Chemical Society, 2007. URL:[Link]

  • Palani, V., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Chemical Reviews (via PMC), 2022. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 5-chloro-3-nitro-1,6-naphthyridine

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical purity assessment of 5-chloro-3-nitro-1,6-naphthyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical purity assessment of 5-chloro-3-nitro-1,6-naphthyridine. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind our choices and comparing the performance of HPLC against other viable analytical technologies.

The entire process is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2] This ensures that the method is not only scientifically sound but also meets the rigorous expectations of regulatory bodies like the FDA and EMA.[1][3]

The Analytical Challenge and Method Development Rationale

5-chloro-3-nitro-1,6-naphthyridine is a heterocyclic aromatic compound. Its structure, featuring a conjugated system of double bonds, makes it an ideal candidate for UV-Vis spectrophotometric detection. Its polarity, influenced by the chloro and nitro groups, suggests that Reversed-Phase HPLC (RP-HPLC) would be the most effective separation mode.

Our objective is to develop and validate a stability-indicating HPLC method. This means the method must be able to separate the main compound from its potential impurities and degradation products, ensuring that any decrease in the primary analyte concentration is accurately detected.

Initial Methodological Choices (The "Why"):

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) is selected as the workhorse of RP-HPLC. It provides excellent hydrophobic retention for a wide range of organic molecules and offers robust, reproducible performance.

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile (ACN) and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) is a logical starting point. ACN is a common organic modifier with good UV transparency, and the acidic buffer helps to protonate any basic sites on the molecule, ensuring sharp, symmetrical peaks.[4]

  • Detection: Given the aromatic nature of the naphthyridine ring, a UV detector set at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined by photodiode array (PDA) scan) will provide high sensitivity.

  • Temperature: A controlled column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations in the mobile phase.[4]

The Validated HPLC Method: A Detailed Protocol

This section provides the finalized experimental protocol for the purity analysis of 5-chloro-3-nitro-1,6-naphthyridine.

Parameter Condition
Instrumentation HPLC system with UV/PDA Detector, Autosampler, Column Oven
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-chloro-3-nitro-1,6-naphthyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 5-chloro-3-nitro-1,6-naphthyridine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.

The Validation Workflow: A Systematic Approach

Method validation is the documented process that proves an analytical method is suitable for its intended purpose. Our workflow is designed to rigorously test every performance characteristic of the method as defined by ICH Q2(R2).[2]

ValidationWorkflow Start Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report & Assess Results Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report ForcedDegradation Analyte 5-Chloro-3-nitro- 1,6-naphthyridine (Main Peak) Result Peak Purity > 0.999 (Method is Specific) Analyte->Result No Interference Degradant1 Degradant A (Base Hydrolysis) Degradant1->Result Baseline Resolved Degradant2 Degradant B (Oxidation) Degradant2->Result Baseline Resolved Degradant3 Degradant C (Acid Hydrolysis) Degradant3->Result Baseline Resolved

Caption: Logical relationship in a successful specificity study.

Acceptance Criteria & Hypothetical Results:

Parameter Acceptance Criterion Hypothetical Result
Resolution Resolution between the analyte and closest degradant peak > 2.0.Resolution was > 3.5 for all degradant peaks.
Peak Purity Peak purity index of the analyte peak in stressed samples should be > 0.999.Peak purity index was 0.9998.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol: A series of at least five concentrations are prepared from the standard stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution is injected in triplicate. A calibration curve is generated by plotting the mean peak area against the concentration, and a linear regression analysis is performed.

Acceptance Criteria & Hypothetical Results:

Parameter Acceptance Criterion Hypothetical Result
Correlation Coefficient (r²) r² ≥ 0.9990.9997
Y-intercept Should be insignificant compared to the response at 100% concentration.Passed
Range 50 - 150 µg/mLConfirmed
Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels.

Experimental Protocol: A sample solution is spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Three replicate preparations are made for each level. The percentage recovery is calculated for each replicate.

Acceptance Criteria & Hypothetical Results:

Spike Level Acceptance Criterion (% Recovery) Hypothetical Mean % Recovery
80%98.0% - 102.0%99.8%
100%98.0% - 102.0%100.5%
120%98.0% - 102.0%101.1%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Six separate sample preparations are analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): The repeatability experiment is repeated on a different day, by a different analyst, and/or on a different instrument.

Acceptance Criteria & Hypothetical Results:

Parameter Acceptance Criterion (%RSD) Hypothetical %RSD
Repeatability ≤ 2.0%0.85%
Intermediate Precision ≤ 2.0%1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the signal-to-noise (S/N) ratio.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria & Hypothetical Results:

Parameter Acceptance Criterion Hypothetical Result
LOD S/N ratio ≈ 3:10.04 µg/mL
LOQ S/N ratio ≈ 10:1. Precision at LOQ should be ≤ 10% RSD.0.12 µg/mL (RSD = 4.5%)
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: The effect of small changes in key parameters is evaluated. One factor is changed at a time while others are held constant.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% in organic modifier (e.g., ACN changed to 53% and 57%)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

Acceptance Criteria & Hypothetical Results:

Varied Parameter Acceptance Criterion Hypothetical Result
Flow Rate, Temp, Mobile Phase System suitability parameters (e.g., tailing factor, plate count) must pass. %RSD of results should not be significantly affected.All system suitability parameters met. Results were consistent with the original method.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the gold standard for this type of analysis, it's valuable to understand its performance in the context of other available technologies.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
Validated HPLC-UV Liquid-phase separation based on polarity, UV detection.High resolution, robust, cost-effective, ideal for non-volatile compounds. Excellent for quantitative purity analysis. [4]Slower than UPLC. Requires solvents.
UPLC-UV Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster run times, better resolution, lower solvent consumption.Higher initial instrument cost. More susceptible to blockage from dirty samples.
GC-MS Gas-phase separation based on boiling point, mass spec detection.Excellent for volatile impurities. Provides structural information from mass spectra.Analyte is likely not volatile enough without derivatization, risking degradation. Not suitable for the primary purity test.
SFC-UV Uses supercritical CO₂ as the primary mobile phase."Green" technique with less organic solvent waste. Fast separations.May require significant method development to achieve desired selectivity for polar impurities.
LC-MS HPLC coupled with a mass spectrometer.Provides mass information for peak identification, crucial for impurity profiling and structural elucidation. Highly sensitive. [5]Higher cost and complexity. Not typically required for routine purity testing where impurities are known.

Conclusion of Comparison: For routine quality control and stability testing of 5-chloro-3-nitro-1,6-naphthyridine purity, the validated HPLC-UV method offers the optimal balance of performance, robustness, and cost-effectiveness. LC-MS would be the preferred complementary technique for identifying unknown degradation products or impurities during development. [5]

Conclusion and Final Recommendations

The High-Performance Liquid Chromatography method detailed in this guide has been systematically validated according to ICH Q2(R2) principles and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness for the purity determination of 5-chloro-3-nitro-1,6-naphthyridine. The comprehensive data confirms its suitability as a stability-indicating method for routine quality control and release testing in a regulated pharmaceutical environment. The comparative analysis further solidifies its position as the most practical and reliable technology for this specific analytical challenge.

References

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • IntechOpen. Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Available from: [Link]

  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]

  • ER Publications. Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. Available from: [Link]

  • Chemical Review and Letters. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Available from: [Link]

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • PubMed. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Available from: [Link]

  • Carl ROTH. Liquid Chromatography HPLC. Available from: [Link]

Sources

Validation

Mechanistic Causality: Gas-Phase Fragmentation of 5-Chloro-3-nitro-1,6-naphthyridine

LC-MS/MS Analytical Strategies for Heterocyclic Scaffolds: Q-TOF vs. Triple Quadrupole Performance on 5-Chloro-3-nitro-1,6-naphthyridine Introduction 5-Chloro-3-nitro-1,6-naphthyridine is a highly reactive, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Analytical Strategies for Heterocyclic Scaffolds: Q-TOF vs. Triple Quadrupole Performance on 5-Chloro-3-nitro-1,6-naphthyridine

Introduction 5-Chloro-3-nitro-1,6-naphthyridine is a highly reactive, bifunctional heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics (1)[1]. During drug metabolism and pharmacokinetic (DMPK) profiling, accurate structural elucidation and quantification of this scaffold and its metabolites are critical. However, analyzing nitro-aromatic heterocycles presents unique mass spectrometry challenges, including in-source reduction and complex gas-phase rearrangements (2)[2].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Nominal Mass Triple Quadrupole (QqQ) systems for the analysis of 5-chloro-3-nitro-1,6-naphthyridine. By dissecting the causality behind its fragmentation patterns, we provide a self-validating framework for researchers to select the optimal analytical platform.

To optimize any LC-MS/MS method, one must first understand the intrinsic gas-phase behavior of the analyte. The molecular ion of 5-chloro-3-nitro-1,6-naphthyridine ([M+H]+ at m/z 210.007) is driven by the protonation of the highly basic naphthyridine nitrogen (3)[3].

Nitro-aromatic compounds are notorious for yielding weak molecular ion peaks due to rapid fragmentation (4)[4]. Upon Collision-Induced Dissociation (CID), the nitro group dictates the primary fragmentation cascade:

  • Direct Cleavage (Loss of NO2): The most thermodynamically straightforward pathway is the homolytic or heterolytic cleavage of the C-N bond, expelling a neutral NO2 radical/molecule (46 Da) to yield a stable heterocyclic cation at m/z 164.012 (5)[5].

  • Rearrangement (Loss of NO): A competing pathway involves the isomerization of the nitro group to a nitrite ester (-O-N=O) prior to dissociation, leading to the expulsion of nitric oxide (NO, 30 Da) (6)[6]. This leaves an oxygen atom attached to the ring (m/z 180.009), which subsequently undergoes carbon monoxide (CO) loss to form m/z 152.014.

  • Isotopic Tracking: The presence of the chlorine atom provides a built-in validation mechanism. Fragments retaining the chlorine atom (e.g., m/z 164 and 180) will exhibit a characteristic 3:1 isotopic signature (35Cl:37Cl). The subsequent loss of the chlorine radical (35 Da) from m/z 164 yields the fully stripped naphthyridine core at m/z 129.045, which notably lacks the M+2 isotopic peak[4].

Fragmentation M [M+H]+ m/z 210.007 C8H5ClN3O2+ F1 [M+H - NO]+ m/z 180.009 C8H5ClN3O+ M->F1 - NO (30 Da) CID Rearrangement F2 [M+H - NO2]+ m/z 164.012 C8H5ClN2+ M->F2 - NO2 (46 Da) Direct Cleavage F4 [M+H - NO - CO]+ m/z 152.014 C7H5ClN2+ F1->F4 - CO (28 Da) F3 [M+H - NO2 - Cl]+ m/z 129.045 C8H5N2+ F2->F3 - Cl (35 Da)

CID fragmentation pathway of 5-chloro-3-nitro-1,6-naphthyridine highlighting NO/NO2 losses.

Technology Comparison: HRMS (Q-TOF) vs. QqQ

When analyzing 5-chloro-3-nitro-1,6-naphthyridine, the choice between Q-TOF and QqQ depends on whether the goal is structural elucidation (e.g., metabolite ID) or high-throughput quantification (e.g., plasma clearance).

  • High-Resolution Q-TOF: The primary advantage of Q-TOF is its sub-5 ppm mass accuracy. In nitro-heterocycles, the loss of NO2 (45.9929 Da) can sometimes be isobarically confused with the loss of formic acid (CH2O2, 46.0055 Da) in low-resolution systems. Q-TOF unambiguously resolves these neutral losses, ensuring absolute structural confidence[5].

  • Triple Quadrupole (QqQ): QqQ systems excel in Multiple Reaction Monitoring (MRM) mode. For 5-chloro-3-nitro-1,6-naphthyridine, the transition m/z 210.0 -> 164.0 provides exceptional signal-to-noise (S/N) ratios. The collision cell efficiency in modern QqQ instruments allows for limits of detection (LOD) in the low picogram/mL range, making it the superior choice for PK quantification.

Table 1: Comparative Performance for 5-Chloro-3-nitro-1,6-naphthyridine Analysis

Performance MetricHRMS (ESI-Q-TOF)Nominal Mass (ESI-QqQ)Analytical Implication
Mass Accuracy < 3 ppm~ 0.5 DaQ-TOF prevents false positives from isobaric matrix interferences.
Primary MRM Transition N/A (Uses PRM/TOF-MS)210.0 -> 164.0QqQ provides 10-50x better sensitivity for targeted quantitative assays.
Secondary Transition N/A210.0 -> 180.0Used as an ion ratio check in QqQ to ensure peak purity.
Isotope Fidelity Excellent (Full Scan)Poor (Unit Resolution)Q-TOF preserves the 35Cl/37Cl ratio for structural confirmation.
Dynamic Range 3-4 logs5-6 logsQqQ is vastly superior for pharmacokinetic dose-response curves.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the experimental protocol must mitigate the inherent instability of nitro-aromatics. High electrospray ionization (ESI) source temperatures can cause thermal reduction of the nitro group (-NO2) to an amine (-NH2), creating artificial [M-30] or [M-16] peaks in the MS1 spectrum[2]. The following protocol utilizes a "cold-source" self-validating methodology.

Step-by-Step LC-MS Methodology:

  • Sample Preparation (Cold Extraction): Extract samples using ice-cold acetonitrile (1:3 v/v) to precipitate proteins while preventing thermal degradation of the nitro group. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures consistent protonation of the naphthyridine nitrogen, maximizing[M+H]+ yield[3].

  • ESI Source Optimization (Critical Step): Restrict the ESI desolvation temperature to ≤ 300°C. Validation Check: Monitor the MS1 spectrum for m/z 180. If m/z 180 appears in the MS1 scan (prior to the collision cell), in-source reduction is occurring, and the capillary temperature must be lowered.

  • Data Acquisition:

    • For QqQ: Run MRM transitions 210.0 -> 164.0 (Collision Energy: 20 eV) and 210.0 -> 180.0 (CE: 15 eV).

    • For Q-TOF: Run Auto-MS/MS with an isolation width of ~1.3 m/z to ensure both the 35Cl and 37Cl isotopes are co-isolated, preserving the isotopic signature in the MS2 spectra.

Workflow cluster_MS Mass Spectrometry Comparison S1 Sample Prep (Cold Extraction) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI Source (Low Temp to prevent Nitro Reduction) S2->S3 QTOF HRMS (Q-TOF) Exact Mass & Formula S3->QTOF Structural Elucidation QQQ QqQ (MRM) High-Sensitivity Quant S3->QQQ Targeted Quantification

Self-validating LC-MS workflow designed to prevent in-source nitro reduction.

Conclusion

For the analysis of 5-chloro-3-nitro-1,6-naphthyridine, the choice of MS platform dictates the analytical outcome. Q-TOF systems are indispensable during the early stages of drug development, providing the exact mass and isotopic fidelity required to map complex nitro-rearrangement pathways and identify unknown metabolites. Conversely, once the fragmentation pathways are established, QqQ systems offer unmatched sensitivity and dynamic range for targeted quantification. By implementing temperature-controlled ESI protocols and leveraging the intrinsic chlorine isotopic signature, researchers can establish highly robust, self-validating assays on either platform.

References

  • Gas-phase fragmentation analysis of nitro-fatty acids - PubMed - NIH | Source: nih.
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem | Source: benchchem.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics | Source: creative-proteomics.
  • Mass Spectrometry: Fragmentation | Source: miamioh.
  • Chemical Delivery System of Metaiodobenzylguanidine (MIBG) to the Central Nervous System | Journal of Medicinal Chemistry | Source: acs.
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - MDPI | Source: mdpi.

Sources

Comparative

benchmarking 5-chloro-3-nitro-1,6-naphthyridine against standard kinase inhibitors

Benchmarking 5-Chloro-3-Nitro-1,6-Naphthyridine in Kinase Inhibitor Discovery: A Fragment-Based Comparative Guide The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Chloro-3-Nitro-1,6-Naphthyridine in Kinase Inhibitor Discovery: A Fragment-Based Comparative Guide

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to target aberrant kinase signaling in oncology and neurodegeneration. While mature clinical inhibitors exhibit nanomolar potency, their development relies heavily on fragment-based drug discovery (FBDD). This guide benchmarks 5-chloro-3-nitro-1,6-naphthyridine (5-CNN) —a highly functionalizable fragment intermediate—against standard clinical inhibitors. By evaluating 5-CNN, researchers can isolate the baseline hinge-binding thermodynamics of the 1,6-naphthyridine core before engaging in complex structural elaboration.

Mechanistic Rationale: The 1,6-Naphthyridine Pharmacophore

Kinase inhibitors typically act by competitively binding the ATP-binding pocket (hinge region) of the kinase domain. The 1,6-naphthyridine core mimics the adenine ring of ATP, utilizing its nitrogen atoms (N1 and N6) as critical hydrogen bond acceptors to anchor the molecule to the kinase hinge[1].

In the 5-CNN fragment, the substituents play distinct mechanistic roles:

  • Electronic Modulation: The electron-withdrawing 3-nitro group modulates the pKa of the naphthyridine nitrogens, optimizing their hydrogen-bonding strength and residence time within the pocket[2].

  • Steric & Synthetic Utility: The 5-chloro substituent provides a sterically favorable interaction near the gatekeeper residue. More importantly, it acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr). This allows application scientists to rapidly generate libraries of 5-amino or 5-alkoxy derivatives to probe the adjacent solvent-exposed regions[3].

Pathway Ligand HGF / FGF Receptor MET / FGFR4 Kinase Ligand->Receptor Activates Downstream1 PI3K / AKT Receptor->Downstream1 Phosphorylates Downstream2 MEK / ERK Receptor->Downstream2 Phosphorylates Inhibitor 1,6-Naphthyridine (5-CNN Scaffold) Inhibitor->Receptor Blocks Hinge Region Outcome Tumor Proliferation Downstream1->Outcome Promotes Survival Downstream2->Outcome Drives Mitosis

Fig 1. MET/FGFR4 signaling pathway and 1,6-naphthyridine hinge-binding inhibition.

Comparative Benchmarking: Fragment vs. Standard Inhibitors

To objectively evaluate a fragment like 5-CNN against mature drugs, we must look beyond absolute IC50 and calculate Ligand Efficiency (LE) . LE normalizes binding affinity by the number of heavy atoms (HAC), providing a thermodynamic metric of how efficiently each atom contributes to binding. An LE > 0.30 kcal/mol/heavy atom is the industry standard for a viable starting scaffold.

As shown below, while 5-CNN has a high micromolar IC50 typical of fragments, its Ligand Efficiency matches or exceeds that of standard approved inhibitors, validating it as an optimal starting point for [3].

CompoundTarget KinaseHeavy Atom Count (HAC)IC50 (nM)Ligand Efficiency (LE)*
5-CNN (Fragment) MET 14 125,000 0.38
Cabozantinib (Standard)MET361.30.34
5-CNN (Fragment) FGFR4 14 180,000 0.36
Fisogatinib (Standard)FGFR4323.00.36
5-CNN (Fragment) CDK5 14 210,000 0.35
Dinaciclib (Standard)CDK5281.00.44

*LE = (1.37 / HAC) * pIC50. Higher values indicate more efficient atomic binding interactions.

Experimental Methodologies

To ensure robust, artifact-free benchmarking of low-affinity fragments against high-affinity standards, the following self-validating protocols are employed.

Protocol 1: Microfluidic Kinase Mobility Shift Assay (MET & CDK5)

Causality: Fragment screening requires high compound concentrations (up to 1 mM), which frequently causes auto-fluorescence or quenching in standard FRET-based assays. separate phosphorylated from non-phosphorylated peptide substrates via electrophoretic mobility, providing direct, label-free quantification that is immune to fragment optical interference[4].

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific plastic binding.

  • Compound Dilution: Serially dilute 5-CNN in 100% DMSO (starting at 1 mM). Dilute standard inhibitors (e.g., Cabozantinib) starting at 10 µM. Ensure final DMSO concentration in the assay remains constant at 1%.

  • Incubation: Mix the kinase (e.g., CDK5/p25), fluorescently labeled peptide substrate, and test compounds. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( ). Rationale: Using ATP at ensures that competitive inhibition at the hinge region is accurately measured without being artificially outcompeted by excess ATP.

  • Termination & Readout: After 60 minutes at 25°C, terminate the reaction with 20 mM EDTA. Read the plate on a microfluidic reader (e.g., Caliper EZ Reader) to calculate the conversion ratio of the substrate.

  • System Validation: Calculate the Z'-factor for each plate using standard inhibitor wells (positive control) and DMSO vehicle wells (negative control). The assay is validated only if Z' > 0.65.

Protocol 2: In Vitro Cytotoxicity Screening (HCT116 Cells)

Causality: HCT116 colorectal cancer cells are chosen due to their documented reliance on FGFR4 signaling. Assessing 5-CNN establishes a baseline cellular cytotoxicity profile before structural elaboration into [3].

  • Cell Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well opaque plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point dose-response gradient of 5-CNN and Fisogatinib for 72 hours.

  • Readout: Add CellTiter-Glo reagent to lyse cells and quantify ATP, which is directly proportional to the number of metabolically active cells. Measure luminescence.

  • System Validation: Include a staurosporine (1 µM) control arm to ensure maximum apoptotic response is achievable in the cell batch.

Workflow Prep Compound Prep (5-CNN vs Stds) Incubate Kinase Incubation (+ ATP at Km) Prep->Incubate Measure Mobility Shift Assay (Microfluidic Readout) Incubate->Measure Analyze IC50 & LE Calculation (Dose-Response) Measure->Analyze

Fig 2. Microfluidic mobility shift assay workflow for kinase inhibitor benchmarking.

Conclusion

Benchmarking 5-chloro-3-nitro-1,6-naphthyridine reveals that while its absolute inhibitory potency is lower than standard drugs, its Ligand Efficiency is exceptionally high. By understanding the causality behind its hinge-binding mechanics and utilizing rigorous, interference-free microfluidic assays, researchers can confidently utilize 5-CNN as a foundational building block for next-generation targeted kinase therapeutics.

References

  • Title: Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate Source: European Journal of Medicinal Chemistry (2020) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer Source: European Journal of Medicinal Chemistry (2023) URL: [Link]

  • Source: World Intellectual Property Organization (Patent WO 2021/067569 A1)
  • Title: Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing, 2013) URL: [Link]

Sources

Validation

reference standards for 5-chloro-3-nitro-1,6-naphthyridine quantification

Title: Analytical Mastery in API Impurity Profiling: A Comparative Guide to 5-Chloro-3-nitro-1,6-naphthyridine Reference Standards Introduction The 1,6-naphthyridine scaffold has emerged as a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Mastery in API Impurity Profiling: A Comparative Guide to 5-Chloro-3-nitro-1,6-naphthyridine Reference Standards

Introduction The 1,6-naphthyridine scaffold has emerged as a privileged pharmacophore in modern drug development, serving as the core structure for highly potent kinase inhibitors targeting [1] and [2] in oncology, as well as [3] for kidney diseases. During the synthesis of these active pharmaceutical ingredients (APIs), [4] is frequently utilized as a critical electrophilic intermediate. Its highly reactive C5-chloro and C3-nitro groups enable versatile functionalization via SNAr and cross-coupling reactions.

However, this high reactivity also makes residual 5-chloro-3-nitro-1,6-naphthyridine a problematic process impurity. Regulatory frameworks, such as , mandate the rigorous quantification of such intermediates to ensure patient safety. Accurate quantification hinges entirely on the quality of the reference standard used. This guide objectively compares different tiers of reference standards for quantifying 5-chloro-3-nitro-1,6-naphthyridine and provides validated experimental protocols to ensure analytical integrity.

The Biological Imperative: Why 1,6-Naphthyridine Purity Matters Before delving into analytical chemistry, it is crucial to understand the biological context. 1,6-Naphthyridine derivatives are designed to competitively bind to the ATP-binding pocket of kinases like FGFR4 and RET, halting downstream oncogenic signaling. Impurities containing the unreacted chloro-nitro pharmacophore can exhibit off-target toxicity or genotoxicity, necessitating sub-ppm quantification limits.

KinasePathway Ligand FGF / RET Ligands Receptor FGFR4 / RET Kinase Ligand->Receptor Activation Downstream1 RAS / MAPK Pathway Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Phosphorylation Inhibitor 1,6-Naphthyridine Derivatives Inhibitor->Receptor Inhibits Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Figure 1: Mechanism of 1,6-naphthyridine derivatives inhibiting oncogenic kinase signaling pathways.

Comparative Analysis of Reference Standard Tiers

When establishing a quantification method, analytical scientists must choose between three primary tiers of reference materials. The choice directly impacts the causality of experimental errors:

  • ISO 17034 Certified Reference Materials (CRMs): These are the gold standard. They undergo quantitative NMR (qNMR) and mass balance approaches to assign absolute purity. Because 5-chloro-3-nitro-1,6-naphthyridine is susceptible to photolytic degradation, CRMs are packaged under inert argon in amber ampoules, ensuring the assigned purity remains stable.

  • Secondary Working Standards: These are highly purified materials cross-referenced against a CRM. They offer a balance of cost and reliability for routine batch release.

  • In-House Synthesized Standards: Often purified via preparative HPLC or flash chromatography by the synthetic chemistry team. While useful for qualitative identification (retention time matching), they lack rigorous metrological traceability. Residual solvents or inorganic salts (invisible to standard UV detection) can artificially inflate the apparent purity, leading to a dangerous underestimation of the impurity in the actual API batch.

Table 1: Performance Comparison of 5-Chloro-3-nitro-1,6-naphthyridine Reference Standards

ParameterISO 17034 CRMSecondary Working StandardIn-House Synthesized Standard
Purity Assignment qNMR & Mass Balance (Absolute)HPLC-UV vs. CRM (Relative)Area % by HPLC-UV (Uncorrected)
Traceability SI-traceableTraceable to CRMNone
Moisture/Salt Accounting Karl Fischer & TGA includedOften assumed identical to CRMRarely performed
Cost per Gram Very HighModerateLow (Sunk R&D cost)
Risk of OOS Results MinimalLowHigh (due to purity drift)

Experimental Protocol: Self-Validating HPLC-UV Quantification Workflow

To accurately quantify 5-chloro-3-nitro-1,6-naphthyridine, the analytical method must account for the basicity of the naphthyridine nitrogens. Without proper mobile phase buffering, secondary interactions with free silanols on the stationary phase will cause severe peak tailing. The following protocol utilizes Trifluoroacetic Acid (TFA) as an ion-pairing agent to enforce sharp peak symmetry, creating a self-validating system where system suitability is inherently maintained.

QuantWorkflow Step1 Standard Selection (CRM vs In-House) Step2 Actinic Light Protection & Sample Prep Step1->Step2 Step3 HPLC-UV Separation (0.1% TFA Mobile Phase) Step2->Step3 Step4 System Suitability Test (Tailing Factor < 1.5) Step3->Step4 Step4->Step3 Fail (Recalibrate) Step5 API Impurity Quantification Step4->Step5 Pass

Figure 2: Self-validating workflow for 5-chloro-3-nitro-1,6-naphthyridine quantification.

Step-by-Step Methodology:

  • Standard Preparation (Actinic Light Protected):

    • Causality: The nitro group at the C3 position of the naphthyridine ring is highly photolabile. Ambient laboratory lighting can induce photoreduction or dimerization, degrading the standard before it even reaches the column.

    • Action: Weigh 10.0 mg of the 5-chloro-3-nitro-1,6-naphthyridine reference standard using a microbalance. Dissolve in 10.0 mL of Acetonitrile (HPLC Grade) using low-actinic (amber) volumetric flasks. Sonicate for 5 minutes.

  • Dilution Series:

    • Dilute the stock solution with Mobile Phase A to create a 5-point calibration curve ranging from 0.1 µg/mL to 10 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Causality: TFA lowers the pH < 2.5, fully protonating the naphthyridine nitrogens and masking stationary phase silanols, preventing peak tailing.)

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST):

    • Self-Validating Mechanism: Inject the 5.0 µg/mL standard six times. The system is only validated for API release if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor is ≤ 1.5.

Experimental Data: CRM vs. In-House Standard

To demonstrate the impact of standard selection, an API batch was spiked with a known concentration of 5-chloro-3-nitro-1,6-naphthyridine. The impurity was then quantified using both an ISO 17034 CRM and an In-House Synthesized Standard (which had an assumed purity of 99.5% based solely on UV area%, but actually contained 4% invisible inorganic salts).

Table 2: Method Validation & Recovery Data (Spiked API Batch)

Analytical MetricUsing ISO 17034 CRMUsing In-House StandardImpact / Causality
Assigned Standard Purity 99.8% (qNMR)99.5% (UV Area%)In-house ignores non-UV absorbing salts.
Linearity (R²) 0.99980.9985CRM provides superior calibration integrity.
Limit of Detection (LOD) 0.02 µg/mL0.05 µg/mLHigher baseline noise from in-house impurities.
Calculated Impurity in API 12.4 ppm 11.9 ppm In-house underestimates the impurity by ~4%.
Spike Recovery 99.2%95.1%In-house standard leads to poor recovery metrics.

Data Interpretation: The in-house standard failed to account for non-chromophoric impurities (salts and moisture). Because the physical mass weighed contained less active compound than assumed, the calibration curve slope was artificially shallow. This led to a systematic under-reporting of the impurity in the API. In a regulatory setting, under-reporting a potentially genotoxic intermediate by 4% could result in an FDA 483 observation or a batch recall.

Conclusion For the quantification of highly reactive intermediates like 5-chloro-3-nitro-1,6-naphthyridine, the analytical foundation must be unassailable. While in-house standards are acceptable for early-stage development, the transition to clinical manufacturing demands the metrological rigor of ISO 17034 Certified Reference Materials. Coupled with a robust, TFA-buffered HPLC method, laboratories can ensure accurate, self-validating impurity profiling that withstands rigorous regulatory scrutiny.

References

  • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Source: European Journal of Medicinal Chemistry (2023). URL: [Link]

  • Title: Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. Source: European Journal of Medicinal Chemistry (2024). URL: [Link]

  • Title: Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Source: World Intellectual Property Organization (WIPO) / PubChem (2021). URL: [Link]

  • Title: ICH Q3A (R2) Impurities in New Drug Substances. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Title: 5-Chloro-3-nitro-1,6-naphthyridine (CAS 1211534-54-1) Compound Summary. Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Comparative

Structural and Pharmacological Comparison of 1,5-Naphthyridine and 1,6-Naphthyridine Derivatives: A Guide for Drug Development

Structural Rationale & Target Selectivity As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic core for kinase inhibition and receptor antagonism. The naphthyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Target Selectivity

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic core for kinase inhibition and receptor antagonism. The naphthyridine scaffold—a bioisostere of quinoline featuring two nitrogen atoms—offers distinct electronic and topographical advantages. Among its isomers, 1,5-naphthyridine and 1,6-naphthyridine represent two highly privileged motifs. While they differ only in the position of one nitrogen atom, this subtle shift profoundly alters the molecule's dipole moment, basicity, and hydrogen-bond acceptor vectors. These physicochemical changes dictate how the scaffold interacts with the ATP-binding hinge region of kinases or the active sites of other targets.

The 1,5-naphthyridine core places the nitrogen atoms in a transoid relationship across the fused rings, often leading to a more rigid, symmetrical electron distribution. This scaffold has been highly successful in targeting the TGF-β Type I receptor (ALK5)[1]. Conversely, the 1,6-naphthyridine core features an asymmetric nitrogen arrangement, which provides an optimal hydrogen-bonding network for specific kinase hinge regions, notably c-Met and VEGFR-2[2].

Head-to-Head Comparison: Scaffold Hopping in c-Met Inhibitors

To objectively evaluate the performance of these two isomers, we must look at direct comparative studies. A pivotal 3 utilized a scaffold hopping strategy starting from the known c-Met inhibitor MK-2461[3]. Researchers synthesized parallel series of 1,5- and 1,6-naphthyridine derivatives to evaluate their c-Met kinase inhibitory activity and cytotoxicity against HeLa and A549 cell lines[3].

Result : The 1,6-naphthyridine core emerged as the definitively superior scaffold for c-Met inhibition[3]. Compounds bearing the 1,6-naphthyridine core (e.g., compounds 26b and 26c) demonstrated significantly enhanced enzymatic and cytotoxic activities compared to their 1,5-naphthyridine counterparts[3]. The asymmetric nitrogen placement in the 1,6-isomer likely provides a superior hydrogen-bond acceptor angle for the c-Met hinge region, leading to enhanced target residence time and suppression of c-Met phosphorylation[3].

SAR_Logic Start MK-2461 Lead (c-Met Inhibitor) ScaffoldHop Scaffold Hopping Strategy (Core Replacement) Start->ScaffoldHop Core15 1,5-Naphthyridine Core (Sub-optimal H-bonding) ScaffoldHop->Core15 Isomer A Core16 1,6-Naphthyridine Core (Optimal H-bonding at Hinge) ScaffoldHop->Core16 Isomer B Eval In Vitro Kinase & Cell Assays Core15->Eval Core16->Eval Result Compounds 26b/26c High c-Met Potency Eval->Result 1,6-Naphthyridine Outperforms

Caption: Logical workflow of scaffold hopping from MK-2461 to 1,6-naphthyridine derivatives.

Comparative Biological Activity Data

To synthesize the broader pharmacological landscape, the following table summarizes the quantitative performance of representative derivatives from both structural classes across various targets.

ScaffoldRepresentative Derivative / TargetBiological Activity (IC50 / Ki)Key Structural Driver
1,5-Naphthyridine Compound 19 (ALK5 Inhibitor)4 nM (ALK5 autophosphorylation)Pyrazole substituent enables critical H-bonding in the ALK5 ATP pocket[1].
1,5-Naphthyridine Phenyl-1,5-naphthyridine (Topo I)Comparable to CamptothecinFluorophenyl substitution enhances DNA-enzyme complex intercalation[4].
1,6-Naphthyridine Compound 26c (c-Met Inhibitor)High potency (Enzymatic & Cellular)N6 nitrogen aligns perfectly with the c-Met kinase hinge region[3].
1,6-Naphthyridine Pyridine-1,6-naphthyridine (VEGFR-2)8.8 nMFavorable arene-arene interactions and optimal dipole alignment for VEGFR-2[2].
1,6-Naphthyridine Compound 8h (CB2 Antagonist)Ki = 33 nM (Selectivity >170-fold)N-adamant-1-yl carboxamide moiety drives deep hydrophobic pocket binding[5].

Experimental Protocols: Self-Validating Systems

In drug development, the reliability of SAR data hinges on the robustness of the biological assays. As an application scientist, I emphasize self-validating protocols—where internal controls mathematically prove the assay's integrity before the data is even analyzed.

Protocol 1: Luminescent Kinase Inhibition Assay (ADP-Glo) for c-Met/ALK5

Causality : Why use a luminescent ADP detection assay rather than a traditional radiometric 33P-ATP assay? Radiometric assays suffer from isotopic decay and high background noise. The ADP-Glo system measures the ADP formed during the kinase reaction, providing a positive signal (luminescence) directly proportional to kinase activity. It includes a built-in ATP/ADP standard curve, ensuring that the luminescence-to-product conversion is perfectly linear and unaffected by compound autofluorescence.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the recombinant kinase (c-Met or ALK5) and the specific peptide substrate to their optimized concentrations.

  • Compound Titration : Serially dilute the 1,5- or 1,6-naphthyridine derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Kinase Reaction : Combine the kinase, substrate, and test compounds in a 384-well plate. Initiate the reaction by adding ultra-pure ATP (at the predetermined Km value for the specific kinase to ensure competitive inhibition kinetics). Incubate for 60 minutes at room temperature.

  • ATP Depletion : Add the ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes. Crucial Step: This eliminates background noise, ensuring the final signal is solely derived from the kinase-generated ADP.

  • Signal Generation : Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Self-Validation & Readout : Read luminescence on a microplate reader. Concurrently, read the ATP/ADP standard curve wells. If the standard curve R² is < 0.99, the assay is invalid and must be repeated. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Kinase_Assay Prep Prepare Kinase & Substrate (e.g., c-Met + ATP) Incubate Incubate with Naphthyridine Derivatives (Dose-Response) Prep->Incubate ADPGlo Add ADP-Glo Reagent (Deplete unreacted ATP) Incubate->ADPGlo Detection Add Kinase Detection Reagent (Convert ADP to ATP -> Light) ADPGlo->Detection Read Luminescence Readout (Calculate IC50) Detection->Read Validate Self-Validation: ATP/ADP Standard Curve Validate->Read Calibrates

Caption: Step-by-step self-validating ADP-Glo kinase assay workflow for IC50 determination.

Protocol 2: Cell Viability & Cytotoxicity (MTT/CellTiter-Glo)

Causality : While enzymatic assays prove target engagement, cellular assays prove membrane permeability and physiological efficacy. A 72-hour incubation is deliberately chosen to allow for multiple cell division cycles, capturing both cytostatic and cytotoxic effects.

  • Cell Seeding : Seed HeLa or A549 cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) to ensure logarithmic growth during the assay window.

  • Treatment : After 24 hours of adhesion, treat cells with a dose-response gradient of the naphthyridine derivatives.

  • Incubation : Incubate for 72 hours.

  • Detection : Add the viability reagent (e.g., MTT or ATP-dependent luminescent reagent). The metabolic reduction of MTT to formazan (or ATP quantification) directly correlates with the number of viable cells.

  • Analysis : Normalize data against vehicle-treated controls (100% viability) and calculate the IC50.

Conclusion

Both 1,5- and 1,6-naphthyridine scaffolds are highly privileged structures in medicinal chemistry. However, their specific utility is strictly target-dependent. The 1,6-naphthyridine core exhibits superior performance in targeting the c-Met kinase and VEGFR-2 due to its asymmetric hydrogen-bonding profile, while the 1,5-naphthyridine core remains a powerhouse for ALK5 and antimalarial targets. Rational drug design must leverage these subtle isomeric differences to optimize target engagement.

References

  • Structure-activity relationship (SAR) studies of 1,5-naphthyridine derivatives - Benchchem. 4

  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud - Journal of Applied Pharmaceutical Science. 2

  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed. 3

  • Synthesis, molecular modeling and SAR study of novel pyrazolo[5,1-f][1,6]naphthyridines as CB2 receptor antagonists/inverse agonists - ChEMBL. 5

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - ACS Publications. 1

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-3-nitro-1,6-naphthyridine proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) is a specialized heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. 5-Chloro-3-nitro-1,6-naphthyridine (CAS: 1211534-54-1) is a specialized heterocyclic compound featuring both a halogen (chlorine) and a nitroaromatic moiety[1].

In a professional laboratory setting, the disposal of such compounds cannot be treated as an afterthought. Improper disposal of halogenated nitroaromatics poses severe environmental risks, as these compounds are highly recalcitrant to standard biological wastewater treatment and can generate toxic byproducts if incinerated improperly[2][3].

This guide outlines the self-validating institutional protocols for the safe segregation, storage, and disposal of 5-Chloro-3-nitro-1,6-naphthyridine, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Chemical Hazard Profile & Disposal Causality

To design an effective disposal plan, we must first understand the structural liabilities of the molecule. The presence of specific functional groups dictates the downstream waste stream classification.

Table 1: Structural Impact on Waste Management

Structural FeatureEHS ImplicationRequired Waste StreamCausality / Rationale
Chlorine Atom (Halogen) Generates HCl gas and potential dioxins upon combustion.Halogenated Organic Waste Must be segregated from non-halogenated solvents. Commercial disposal of halogenated waste requires specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic emissions[4][5].
Nitro Group (-NO2) Electron-withdrawing group; highly resistant to aerobic degradation.Solid/Liquid Hazardous Waste Cannot be disposed of via aqueous drain systems. Halogens and nitro groups inhibit biological activity, allowing the compound to pass untreated through municipal wastewater plants into the environment[2][3].
Naphthyridine Core Biologically active heteroaromatic; potential toxicity.Regulated Chemical Waste Requires complete thermal destruction (>1000°C) to break the stable aromatic ring system and prevent environmental accumulation[4][6].

Part 2: Institutional Waste Lifecycle Visualization

The following workflow illustrates the mandatory chain of custody for halogenated nitroaromatic waste within a legitimate research institution.

G Gen Waste Generation (5-Chloro-3-nitro-1,6-naphthyridine) Seg Segregation: Halogenated Organic Waste Gen->Seg SAA Satellite Accumulation Area (SAA) Secondary Containment Seg->SAA EHS EHS Department Pickup RCRA Compliance SAA->EHS Incin Commercial High-Temp Incineration (>1000°C + Scrubbers) EHS->Incin

Institutional lifecycle and disposal pathway for halogenated nitroaromatic laboratory waste.

Part 3: Standard Operating Procedure for Waste Management

Under no circumstances should laboratory personnel attempt to chemically neutralize, degrade, or treat halogenated nitroaromatics in-house. The operational goal is safe containment and transfer to licensed hazardous waste professionals.

Step 1: Waste Segregation
  • Protocol: Isolate all solid residues, contaminated filter paper, and solvent solutions containing 5-Chloro-3-nitro-1,6-naphthyridine into a dedicated container designated strictly for Halogenated Organic Waste [4].

  • Scientific Rationale: Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) unnecessarily increases the volume of the more expensive halogenated waste stream. Furthermore, mixing incompatible chemicals can lead to exothermic reactions in the waste carboy[5].

Step 2: Containment and Labeling
  • Protocol: Use chemically resistant high-density polyethylene (HDPE) or glass containers with secure, tight-fitting caps[4]. Immediately affix a hazardous waste label.

  • Required Label Information:

    • The explicit words "Hazardous Waste"[4].

    • The full chemical name: "5-Chloro-3-nitro-1,6-naphthyridine" (Do not use abbreviations or chemical structures alone)[2][4].

    • Primary hazards: "Halogenated", "Toxic"[4].

    • The date accumulation began[4].

Step 3: Satellite Accumulation Area (SAA) Storage
  • Protocol: Store the labeled container in a designated SAA within the laboratory, ideally inside a ventilated chemical fume hood or a specialized corrosive/flammable cabinet, depending on the solvent matrix[2][4].

  • Operational Control: The container must be placed in secondary containment (e.g., a polyethylene tray) to capture any accidental spills or leaks. The cap must remain securely closed at all times except when actively adding waste[4].

Step 4: EHS Transfer and Final Disposition
  • Protocol: Once the container is full, or reaches the institutional time limit for SAA storage, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department[4].

  • Final Destruction: The EHS department will transfer the material to a licensed RCRA-permitted commercial disposal facility. The standard and most effective method for destroying halogenated nitroaromatics is high-temperature rotary kiln incineration[4][6]. The waste is subjected to temperatures exceeding 1000°C, which cleaves the stable aromatic rings and destroys the nitro groups. The resulting exhaust gases (including HCl from the chlorine atom) are neutralized using advanced alkaline scrubbing systems before release[4][6].

References

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Biological/Chemical Waste Management. National Science Teaching Association (NSTA). [Link]

  • MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater. MuniRem Environmental. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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